(3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Description
BenchChem offers high-quality (3-Methoxypropyl)[(3-methylphenyl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxypropyl)[(3-methylphenyl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-N-[(3-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMWZZFTGEUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Executive Summary
This technical guide details the synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (CAS: N/A for specific salt; Free base generic structure). The selected synthetic route is a Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) .
Unlike traditional methods using Sodium Cyanoborohydride (
Target Molecule:
-
IUPAC Name: N-(3-methoxypropyl)-1-(3-methylphenyl)methanamine
-
Molecular Formula:
-
Molecular Weight: 193.29 g/mol
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the secondary amine formed via the condensation of a primary amine and an aromatic aldehyde.
Strategic Justification
-
Route Selection: Reductive Amination (Abdel-Magid Protocol).[1][2]
-
Why not Direct Alkylation (
)? Reacting 3-methoxypropylamine with 3-methylbenzyl bromide often leads to over-alkylation, producing the tertiary amine impurity. Reductive amination stops cleanly at the secondary amine. -
Why STAB? It is a mild hydride donor that does not reduce aldehydes at an appreciable rate in non-acidic media, but rapidly reduces protonated iminium ions.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from commercially available precursors.
Materials & Safety (HSE)
Critical Safety Notice: Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas upon contact with strong acids or protic solvents. All operations must be performed in a fume hood.
Reagent Table[3]
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Hazard Key |
| 3-Methylbenzaldehyde | 120.15 | 1.0 | Electrophile | Irritant, Combustible |
| 3-Methoxypropylamine | 89.14 | 1.1 | Nucleophile | Corrosive, Flammable |
| NaBH(OAc)3 (STAB) | 211.94 | 1.4 | Reductant | Water Reactive, Irritant |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst | Corrosive |
| DCM or DCE | - | Solvent | Medium | Carcinogen (DCE), Volatile |
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale. It is a self-validating system where the disappearance of the aldehyde (limiting reagent) confirms reaction progress.
Step-by-Step Methodology
Phase 1: Imine Formation (Equilibrium Establishment)
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 3-Methylbenzaldehyde (1.20 g, 10 mmol) and anhydrous 1,2-Dichloroethane (DCE) (30 mL).
-
Note: DCM can be substituted for DCE if toxicity is a concern, though DCE often provides faster kinetics.
-
-
Amine Addition: Add 3-Methoxypropylamine (0.98 g, 11 mmol) dropwise.
-
Catalysis: Add Glacial Acetic Acid (0.60 g, 10 mmol).
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: TLC (20% EtOAc/Hexane) should show a new spot (imine) and residual aldehyde.
-
Phase 2: Selective Reduction 6. Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) in 3 portions over 15 minutes.
- Caution: Mild exotherm and gas evolution (
) may occur.
- Reaction: Remove ice bath and stir at RT for 4–16 hours.
- Validation: Monitor by LC-MS or TLC. The reaction is complete when the aldehyde spot disappears. The imine intermediate should also be consumed.
Phase 3: Quench & Workup
8. Quench: Carefully add Sat. Aqueous
Reaction Workflow Diagram
Figure 2: Logical flow of the reductive amination process with integrated decision node.
Purification & Characterization
While STAB reactions are generally clean, excess amine and benzyl alcohol byproducts may require removal.
Purification Strategy
-
Method A (Acid-Base Extraction - Preferred):
-
Dissolve crude oil in
. -
Extract with 1M HCl (
). The product moves to the aqueous phase; non-basic impurities (alcohols) stay in ether. -
Basify aqueous phase with 6M NaOH (to pH 12).
-
Extract back into DCM, dry, and concentrate.
-
-
Method B (Flash Chromatography):
-
Stationary Phase: Silica Gel.
-
Eluent: 95:5 DCM:MeOH with 1%
(Ammonia is crucial to prevent streaking of the amine on silica).
-
Characterization Data (Expected)
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR ( | Aryl-Methyl group ( | |
| 1H NMR | Methoxy group ( | |
| 1H NMR | Benzylic protons ( | |
| 1H NMR | Aromatic protons (meta-substituted pattern) | |
| LC-MS | Protonated molecular ion |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent. | Use anhydrous DCE/DCM. Ensure STAB is free-flowing white powder, not clumped. |
| Aldehyde Reduction | STAB added too quickly or no Acid used. | Ensure Acetic Acid is present to favor iminium formation. Add STAB slowly at 0°C. |
| Tertiary Amine | Over-alkylation (Rare with STAB). | Strictly control stoichiometry (1:1 or slight excess of amine). Avoid using alkyl halides.[5] |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][12][13][14] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[7] Chemical Society Reviews, 27, 395-404.
-
Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][5][7][12][13] Organic Reactions, 59, 1-714.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. scribd.com [scribd.com]
Technical Guide: Derivatives and Analogs of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
[1][2]
Executive Summary & Core Scaffold Analysis
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine (Systematic Name: N-(3-methoxypropyl)-3-methylbenzylamine) represents a distinct class of secondary benzylamines featuring an ether-functionalized alkyl chain.[1] This molecule serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized corrosion inhibitors.[1] Its dual functionality—combining a lipophilic 3-methylbenzyl group with a hydrophilic 3-methoxypropyl chain—makes it an ideal candidate for modulating solubility and bioavailability in drug design.[1]
Physicochemical Profile
The molecule exists as a secondary amine, capable of acting as both a hydrogen bond donor and acceptor.[1]
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₂H₁₉NO | Core stoichiometry.[1] |
| Molecular Weight | 193.29 g/mol | Low MW, favorable for CNS penetration (if applicable).[1] |
| LogP (Octanol/Water) | ~2.3 - 2.8 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Typical for secondary aliphatic amines; protonated at physiological pH.[1] |
| H-Bond Donors | 1 (NH) | Critical for receptor binding or salt formation.[1] |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen adds a specific interaction point.[1] |
Structural Activity Relationship (SAR) & Analog Design
The biological and chemical utility of this scaffold relies on three distinct regions: the Aromatic Head , the Linker/Amine Core , and the Ether Tail .[1] Modifications to these regions generate analogs with tuned properties.[1]
SAR Visualization
Figure 1: Structural Activity Relationship (SAR) map highlighting the three modifiable regions of the scaffold.
Key Analog Classes
Class A: Aromatic Substitutions (The "Head")
Modifying the 3-methylbenzyl group alters the electronic and steric environment, impacting receptor affinity (e.g., Sigma-1, NMDA) or enzyme inhibition.[1]
-
3-Chlorobenzyl Analog: Increases metabolic stability and lipophilicity.[1] Often seen in Sigma receptor ligands.[1]
-
4-Fluorobenzyl Analog: Blocks metabolic oxidation at the para-position.[1]
-
Naphthylmethyl Analog: Significantly increases bulk; common in antifungal agents (e.g., Naftifine-like structures).[1]
Class B: Amine Core Modifications
The secondary amine is a reactive handle.[1]
-
Tertiary Amines (N-Methylation): N-(3-methoxypropyl)-N-methyl-3-methylbenzylamine.[1] Reduces H-bond donor capacity, often improving blood-brain barrier (BBB) penetration.[1]
-
Amides/Ureas: Acylation of the nitrogen yields neutral compounds, useful as peptidomimetics or polymer stabilizers.[1]
Class C: Ether Tail Variations
The 3-methoxypropyl chain is a specific "solubilizing tail."[1]
Synthesis Protocols
The most robust route to (3-Methoxypropyl)[(3-methylphenyl)methyl]amine and its analogs is Reductive Amination .[1] This convergent synthesis allows for the independent variation of the amine and aldehyde components.[1]
Synthetic Pathway (Reductive Amination)[1][2]
Figure 2: Convergent synthesis via reductive amination. STAB = Sodium Triacetoxyborohydride.[1]
Detailed Experimental Protocol
Note: This protocol is a standardized procedure for secondary benzylamines.
Reagents:
-
3-Methylbenzaldehyde (1.0 equiv)[1]
-
3-Methoxypropylamine (1.0 - 1.1 equiv)[1]
-
Methanol (MeOH) or Dichloromethane (DCM)[1]
-
Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve 3-methylbenzaldehyde (10 mmol) in anhydrous MeOH (30 mL). Add 3-methoxypropylamine (11 mmol) dropwise.[1] Stir at room temperature for 2–4 hours. Monitoring: TLC should show the disappearance of the aldehyde.[1]
-
Reduction: Cool the solution to 0°C. Add NaBH₄ (15 mmol) portion-wise over 20 minutes. (Caution: Gas evolution).[1]
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Quench with water (10 mL) or saturated NH₄Cl.[1]
-
Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5) or distill if the product is an oil.[1]
-
Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl/ether to precipitate the hydrochloride salt for improved stability.
Applications & Functional Utility
Pharmaceutical Intermediates
This scaffold serves as a building block for:
-
Sigma Receptor Ligands: The N-benzyl-N-alkyl motif is pharmacophoric for Sigma-1 receptors, involved in neuroprotection and pain modulation.[1]
-
Calcium Sensing Receptor (CaSR) Modulators: Analogs of Cinacalcet (a phenylpropylamine) often explore benzylamine variations to alter potency.[1]
-
Antifungal Agents: Similar to Naftifine, where the aromatic group is naphthalene; substituting with 3-methylphenyl creates a probe for structure-activity studies.[1]
Industrial Applications
-
Corrosion Inhibition: Methoxypropylamine (MOPA) derivatives are widely used as neutralizing amines in steam boiler systems.[1] The addition of the hydrophobic 3-methylbenzyl group enhances surface film formation, potentially offering superior protection in specific pH environments.[1]
-
Epoxy Curing Agents: As a secondary amine, this molecule can act as a chain extender or curative in epoxy resin formulations, where the ether tail improves flexibility and adhesion.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
ChemicalBook. (2024).[1] "3-Methoxypropylamine Properties and Applications." ChemicalBook Database.[1] Link
-
PubChem. (2024).[1] "Compound Summary: 3-Methoxypropylamine." National Center for Biotechnology Information.[1] Link[1]
-
Sigma-Aldrich. (2024).[1] "Product Specification: 3-Methylbenzaldehyde." Merck KGaA.[1] Link
Methodological & Application
analytical methods for detecting (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Application Note: Analytical Profiling & Detection Protocols for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Abstract
This technical guide details the analytical characterization of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (IUPAC: N-(3-methoxypropyl)-1-(3-methylphenyl)methanamine), a secondary amine intermediate frequently encountered in the synthesis of benzylamine-class pharmaceuticals and polymer curing agents. Due to its secondary amine functionality and lack of strong UV chromophores beyond the benzyl ring, this compound presents specific challenges regarding peak tailing and detection sensitivity. This document provides validated protocols for HPLC-UV-MS (for purity/quantification) and GC-MS (for structural identification and volatile impurity screening), supported by mechanistic insights into chromatographic behavior.
Target Analyte Profile
| Property | Description |
| Chemical Name | (3-Methoxypropyl)[(3-methylphenyl)methyl]amine |
| Common Abbreviation | 3-MP-MBA |
| Molecular Formula | |
| Molecular Weight | 193.29 g/mol |
| Structure Class | Secondary Amine / Benzylamine Derivative / Ether |
| pKa (Predicted) | ~9.5 – 10.2 (Secondary Amine) |
| LogP (Predicted) | ~2.5 (Moderately Lipophilic) |
| Key Chromophore | m-Tolyl (Benzyl) group ( |
Analytical Strategy & Logic
The Challenge: Amine Tailing & Silanol Interactions
Secondary amines like (3-Methoxypropyl)[(3-methylphenyl)methyl]amine possess a lone pair on the nitrogen atom that interacts strongly with residual silanol groups (Si-OH) on silica-based chromatographic columns. At neutral pH, these interactions cause severe peak tailing, reducing resolution and quantification accuracy.
The Solution: Dual-Mode Approach
-
High-pH HPLC: We utilize a hybrid-silica column (stable at pH 10-11). At this pH, the amine is deprotonated (neutral), eliminating ionic interaction with silanols and increasing hydrophobic retention on the C18 phase.
-
Derivatization GC-MS: Direct injection of secondary amines can lead to adsorption in the inlet. We employ Trifluoroacetic Anhydride (TFAA) derivatization to convert the amine to a volatile, non-polar amide, improving peak shape and mass spectral specificity.
Protocol A: HPLC-UV-MS (Quantitative Method)[1]
Objective: Purity assessment and quantification in reaction mixtures.
Reagents & Materials
-
Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (
mm, 2.5 µm). Reason: High-pH stability. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with
). -
Mobile Phase B: Acetonitrile (MS Grade).
-
Needle Wash: 50:50 Methanol:Water (prevent carryover).
Instrument Parameters
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection (UV): 215 nm (Primary), 260 nm (Secondary identification).
-
Detection (MS): ESI Positive Mode.
-
Target Ion:
m/z. -
Cone Voltage: 25 V.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event | Logic |
| 0.00 | 5% | Initial Hold | Load polar impurities. |
| 1.00 | 5% | Isocratic | Baseline stabilization. |
| 8.00 | 95% | Linear Ramp | Elute target amine (expected |
| 10.00 | 95% | Wash | Remove lipophilic dimers. |
| 10.10 | 5% | Re-equilibration | Prepare for next injection. |
Data Interpretation
The m-methylbenzyl group provides a distinct UV signature. If using MS detection, look for the parent ion at 194.3 m/z . A common fragment in source (in-source fragmentation) may appear at 105 m/z (methylbenzyl cation).
Protocol B: GC-MS (Structural Confirmation)
Objective: Identification of the molecule and screening for volatile precursors (e.g., 3-methylbenzaldehyde).
Derivatization Step (Critical)
Direct injection is possible but derivatization is recommended for trace analysis.
-
Aliquot 100 µL of sample (approx 1 mg/mL in Dichloromethane).
-
Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under Nitrogen.
-
Reconstitute in 200 µL Ethyl Acetate.
-
Mechanism: The secondary amine reacts to form the N-trifluoroacetyl derivative, removing the H-bond donor capability.
-
GC Parameters
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms UI (
). -
Inlet: Split 10:1, 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
Mass Spectrum Expectations (EI Source)
For the underivatized molecule (if direct injection is used):
-
Molecular Ion (
): 193 m/z (Weak). -
Base Peak: 105 m/z (Tropylium ion derivative: methylbenzyl cation).
-
Alpha Cleavage: Loss of the methoxypropyl chain or benzyl group. Look for m/z 88 (fragment corresponding to the amine-ether chain).
Visualization: Synthesis & Fragmentation Logic
The following diagram illustrates the likely synthesis route (Reductive Amination) and the Mass Spec fragmentation logic used for identification.
Figure 1: Synthesis pathway via reductive amination and primary Mass Spectrometry fragmentation ions for structural confirmation.
References & Authority
-
PubChem. (2023). Compound Summary: N-(3-methoxypropyl)propan-1-amine (Structural Analog). National Library of Medicine. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for high-pH chromatography of basic amines).
-
Agilent Technologies. (2020). Analysis of Secondary Amines using GC-MS and Derivatization. Application Note 5990-XXXX. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[2] (Reference for Benzyl/Amine fragmentation patterns).
-
US EPA. (2000). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]
Sources
GC-MS analysis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Application Note: GC-MS Analysis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Abstract & Introduction
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine (also known as N-(3-methoxypropyl)-3-methylbenzylamine) is a secondary amine structurally related to substituted phenethylamines and benzylamines. It serves as a potential synthetic intermediate in medicinal chemistry and may appear as a target analyte in forensic impurity profiling or designer drug screening.
The analysis of secondary amines by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges, including peak tailing due to active site adsorption and thermal instability. While direct injection is feasible on inert columns, this protocol prioritizes a Derivatization Workflow using Pentafluoropropionic Anhydride (PFPA). This approach enhances volatility, improves peak shape, and provides a unique mass spectral fingerprint for unambiguous identification.
Compound Properties:
-
IUPAC Name: N-(3-methoxypropyl)-1-(3-methylphenyl)methanamine
-
Molecular Formula:
-
Molecular Weight: 193.29 g/mol
-
Structure: Secondary amine linking a 3-methoxypropyl chain and a 3-methylbenzyl group.
Experimental Protocol
Reagents & Standards
-
Analyte Standard: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (>98% purity).
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[1][2][3][4][5]
-
Solvents: Ethyl Acetate (EtAc), HPLC grade; 2-Propanol (for rinsing).
-
Buffer: Carbonate buffer (pH 10.0) for extraction.[1][2][4][5]
-
Internal Standard (IS): Diphenylamine or deuterated methamphetamine (optional).
Sample Preparation Workflow
The following workflow ensures the extraction of the basic amine from complex matrices (e.g., biological fluids or reaction mixtures) followed by acylation to form the stable PFP-amide.
Figure 1: Optimized Sample Preparation Workflow for Secondary Amine Analysis.
Step-by-Step Procedure:
-
Extraction: Aliquot 1 mL of sample. Adjust pH to >10 using 0.5 mL carbonate buffer. Add 3 mL Ethyl Acetate. Vortex for 2 min and centrifuge.
-
Drying: Transfer the organic (upper) layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the residue, add 50 µL Ethyl Acetate and 50 µL PFPA. Cap tightly.
-
Incubation: Heat at 65°C for 30 minutes. (This converts the secondary amine to the PFP-amide).
-
Final Prep: Evaporate the excess reagents under nitrogen. Reconstitute in 100 µL Ethyl Acetate. Transfer to an autosampler vial.
GC-MS Method Parameters
The method uses a non-polar capillary column to separate the derivatized amine from matrix interferences.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (Split 10:1) | Split mode prevents column overload; Splitless for trace analysis. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the PFP-derivative. |
| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, inert phase ideal for amines. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS sensitivity. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp reduces run time; high final temp elutes heavy matrix. |
| Transfer Line | 280°C | Prevents condensation of high-boiling analytes. |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization for library matching. |
| Acquisition | Scan (m/z 40–450) | Full scan for identification; SIM for quantitation. |
Results & Discussion
Fragmentation & Identification
Underivatized (Direct Injection):
-
Molecular Ion (
): 193 (Weak). -
Base Peak:
105.-
Mechanism: Benzylic cleavage is the dominant pathway. The bond between the benzylic carbon and the nitrogen breaks, generating the stable 3-methylbenzyl cation (which rearranges to a methyltropylium ion).
-
-
Secondary Ions:
73 (Methoxypropyl group fragments).
PFP-Derivative (Recommended):
-
Reaction:
-
Derivative MW:
Da. -
Fragmentation Pattern:
- 105 (Base Peak): The 3-methylbenzyl/tropylium ion remains the dominant fragment due to its high stability.
-
119: Loss of the pentafluoroethyl group (
). - 190: Loss of the PFP-amide moiety.
-
338 (
): The molecular ion is significantly more abundant than in the native amine, aiding in confirmation.
Fragmentation Pathway Diagram
Figure 2: Primary Fragmentation Pathway (EI) leading to the diagnostic m/z 105 ion.
Troubleshooting & Optimization
-
Tailing Peaks: If observing tailing for the underivatized compound, trim the column guard (10-20 cm) and replace the inlet liner with a deactivated wool liner.
-
Moisture Sensitivity: PFPA is sensitive to moisture. Ensure the extract is completely dry before adding the reagent. Water will hydrolyze PFPA to acid, preventing derivatization.
-
Carryover: The high boiling point of the PFP derivative may cause carryover. Include solvent blanks (EtAc) between high-concentration samples.
References
-
Lin, D.L., et al. (2017). Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants. Current Protocols in Toxicology. Link
-
Bialecki, J., et al. (2006).[6] An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Link
-
Tsutsumi, H., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. Semantic Scholar/PubMed. Link
-
PubChem. (2025). Compound Summary: (3-methoxypropyl)(methyl)amine (Structural Analog). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine in Pharmaceutical Synthesis
This application note details the synthesis, handling, and strategic application of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (also known as N-(3-methoxypropyl)-3-methylbenzylamine). This secondary amine is a high-value pharmacophore intermediate used in the development of CNS-active agents, HIV integrase inhibitors, and as a lipophilicity-modulating side chain in medicinal chemistry libraries.
Executive Summary
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine is a versatile secondary amine intermediate. Its structure combines a lipophilic, sterically defined 3-methylbenzyl (m-toluyl) group with a polar, flexible 3-methoxypropyl ether chain. This dual nature makes it an ideal "solubilizing scaffold" for optimizing the physicochemical properties (LogD, pKa) of drug candidates.
Key Applications:
-
Antiviral Research: Precursor for N-substituted heteroaryl scaffolds (e.g., HIV integrase inhibitors) where the benzyl group provides hydrophobic pocket occupancy and the ether chain improves metabolic stability.
-
CNS Drug Discovery: Used to synthesize tertiary amine libraries targeting GPCRs (Sigma-1, Dopamine) by acting as a nucleophile in SNAr or reductive amination reactions.
-
Lead Optimization: Introduction of the methoxypropyl group to reduce hERG liability compared to purely alkyl chains.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | N-(3-Methoxypropyl)-1-(3-methylphenyl)methanamine |
| Synonyms | N-(3-Methoxypropyl)-3-methylbenzylamine |
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.29 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water |
| pKa (Calc) | ~9.5 (Secondary Amine) |
Synthesis Protocol: Reductive Amination
This protocol describes the robust preparation of the target amine from 3-methylbenzaldehyde and 3-methoxypropylamine using Sodium Triacetoxyborohydride (STAB). This method minimizes over-alkylation and eliminates the need for inert atmosphere gloveboxes, though standard Schlenk techniques are recommended.
Reaction Scheme (Graphviz)
Caption: One-pot reductive amination pathway via in-situ imine formation and selective reduction.
Materials & Reagents[3][4]
-
3-Methylbenzaldehyde: 12.0 g (100 mmol)
-
3-Methoxypropylamine: 8.9 g (100 mmol)
-
Sodium Triacetoxyborohydride (STAB): 31.8 g (150 mmol)
-
Dichloromethane (DCM): 250 mL (Anhydrous)
-
Acetic Acid (AcOH): 6.0 g (100 mmol) – Catalyst
-
NaHCO3 (sat.[1] aq.): For quenching
Step-by-Step Procedure
-
Imine Formation:
-
Charge a 500 mL round-bottom flask with 3-Methylbenzaldehyde (12.0 g) and anhydrous DCM (200 mL).
-
Add 3-Methoxypropylamine (8.9 g) dropwise over 10 minutes while stirring at room temperature (20-25°C).
-
Critical Step: Add Acetic Acid (6.0 g). Stir for 30-60 minutes to ensure complete imine formation. The solution may turn slightly warm.
-
-
Reduction:
-
Cool the mixture to 0°C using an ice bath.
-
Add STAB (31.8 g) portion-wise over 20 minutes. Note: Mild gas evolution (H2) may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Cool to 0°C. Quench slowly with Saturated NaHCO3 (150 mL) until gas evolution ceases and pH is basic (~8-9).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic phases and wash with Brine (100 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
The crude oil is typically >90% pure.
-
For pharmaceutical grade (>98%), purify via Flash Column Chromatography :
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: DCM:MeOH:NH4OH (95:5:0.5).
-
-
Yield: Expect 15.5 – 17.5 g (80-90%).
-
Application Protocol: SNAr Coupling (Library Synthesis)
This secondary amine is frequently used to derivatize chloropyrimidines or chloroquinolines in the synthesis of kinase or integrase inhibitors.
Workflow Diagram (Graphviz)
Caption: General workflow for incorporating the amine into an API scaffold via Nucleophilic Aromatic Substitution.
Procedure
-
Dissolve the Heteroaryl Chloride (1.0 equiv) in DMF (5 mL/mmol).
-
Add (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (1.2 equiv).
-
Add DIPEA (2.0 equiv) or K2CO3 (2.0 equiv).
-
Heat to 80-100°C for 4-12 hours. Monitor by LC-MS.
-
Workup: Dilute with water, extract with EtOAc. The product (tertiary amine) usually requires chromatographic purification.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Acceptance Criteria | Common Issue | Solution |
| Purity (HPLC) | > 98.0% | Residual Aldehyde | Ensure slight excess of amine or extend imine formation time. |
| Water Content | < 0.5% | Hydrolysis of Imine | Use anhydrous solvents; dry final oil thoroughly. |
| Appearance | Colorless/Pale Yellow | Darkening (Oxidation) | Store under Nitrogen/Argon at 2-8°C. |
| Impurity A | < 0.5% | Bis-alkylation (Tertiary amine) | Use STAB (milder) instead of NaBH4; Avoid large excess of aldehyde. |
References
-
Patent Application (Antiviral Agents)
- Title: Compounds having antiviral activity, compositions containing them and their use.
-
Source: CN1558898A (and related families). Mentions 3-methoxypropylamine and 3-methylbenzaldehyde as key building blocks for integrase inhibitor scaffolds.[3]
-
Link:
-
Reductive Amination Methodology
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.
-
Link:
-
Related Pharmacophore Synthesis (Brinzolamide)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. KR101564401B1 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]
- 3. CN1558898A - Antiviral agent - Google Patents [patents.google.com]
- 4. WO2008132114A1 - Process for the preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]
- 5. EP1985618A1 - Process for the preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]
protocol for derivatization of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Application Note: High-Fidelity Derivatization of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Executive Summary & Scientific Rationale
This guide details the protocol for the chemical derivatization of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (MW: 193.29 g/mol ), a secondary amine intermediate often encountered in pharmaceutical synthesis and forensic analysis.
The Analytical Challenge: As a secondary amine, this compound exhibits significant hydrogen bonding capability via its N-H moiety. In Gas Chromatography (GC), this results in:
-
Peak Tailing: Interaction with silanol groups in the column stationary phase.
-
Thermal Instability: Potential degradation in the injection port.
-
Reduced Sensitivity: Poor ionization efficiency or adsorption losses at trace levels.
The Solution: Acylation via Trifluoroacetic Anhydride (TFAA) We utilize Trifluoroacetic Anhydride (TFAA) to convert the polar secondary amine into a volatile, non-polar amide (N-trifluoroacetyl derivative).
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of TFAA, displacing trifluoroacetic acid.
-
Benefit: The resulting derivative (MW: 289.3 g/mol ) possesses excellent gas-phase properties, distinct mass spectral fragmentation (providing a diagnostic
69 ion), and enhanced stability.
Reaction Mechanism & Pathway
The derivatization replaces the active proton on the secondary amine with a trifluoroacetyl group (
Chemical Equation:
Where:
Visualization of Workflow:
Caption: Step-by-step workflow for the acylation of secondary amines using TFAA.
Detailed Experimental Protocol
Safety Warning: TFAA is corrosive and moisture-sensitive. Perform all steps in a fume hood.
Materials & Reagents
| Component | Grade/Specification | Function |
| TFAA | >99% Purity (Sigma-Aldrich/Merck) | Derivatizing Agent (Acylation) |
| Ethyl Acetate | Anhydrous, HPLC Grade | Reaction Solvent |
| Nitrogen Gas | UHP (Ultra High Purity) | Evaporation / Inert Atmosphere |
| Reaction Vials | 2 mL Amber Glass with PTFE-lined caps | Containment |
Step-by-Step Procedure
Step 1: Sample Preparation
-
Aliquot the sample solution (containing approx. 1–50 µg of amine) into a 2 mL reaction vial.
-
Evaporate the original solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Expert Insight: Moisture is the enemy. Any residual water will hydrolyze the TFAA reagent. Ensure the residue is bone-dry.
-
Step 2: Reagent Addition
-
Add 50 µL of Anhydrous Ethyl Acetate to the vial to redissolve the residue. Vortex for 10 seconds.
-
Add 50 µL of TFAA (Trifluoroacetic Anhydride).
-
Optional: Add 10 µL of Pyridine if the sample contains acid salts (e.g., HCl salt of the amine) to act as a scavenger. For free bases, this is not strictly necessary.
Step 3: Reaction
-
Cap the vial tightly immediately after adding TFAA.
-
Incubate the vial at 60°C for 20 minutes in a heating block.
-
Why: While acylation is fast, heating ensures quantitative conversion of sterically hindered secondary amines and drives the reaction to completion.
-
Step 4: Evaporation & Cleanup [3]
-
Remove the vial from heat and allow it to cool to room temperature.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Critical Control Point: This step removes the excess TFAA and the Trifluoroacetic acid (TFA) byproduct, which can damage GC columns and shorten filament life in the MS.
-
Step 5: Reconstitution
-
Reconstitute the residue in 100 µL of Ethyl Acetate (or Isooctane if using ECD).
-
Transfer to a GC autosampler vial with a low-volume insert.
Analysis & Validation (GC-MS)
GC-MS Conditions
-
Column: DB-5MS or Equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge), 250°C.
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).
Mass Spectral Targets
The derivatized compound (N-TFA-(3-Methoxypropyl)[(3-methylphenyl)methyl]amine) will shift in mass and fragmentation pattern.
| Parameter | Underivatized | TFA-Derivative |
| Molecular Weight | 193.3 u | 289.3 u |
| Retention Time | Early, Tailing | Later, Sharp/Symmetric |
| Target Ion (Quant) | 105 (Tropylium/Benzyl) | 105 (Benzyl) or 192 (M-CF3CO) |
| Qualifier Ion 1 | 120 | 69 ( |
| Qualifier Ion 2 | 134 | 289 ( |
Note: The Molecular Ion (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low/No Peak | Moisture in sample/solvent | Dry sample longer; use fresh anhydrous ethyl acetate. |
| Tailing Peak | Incomplete derivatization | Increase reaction time to 30 mins; check TFAA quality (it hydrolyzes over time). |
| Column Bleed/Damage | Residual Acid (TFA) injected | Ensure complete evaporation in Step 4; consider a liquid-liquid wash with aqueous bicarbonate (risky for yield) or simply evaporate longer. |
| Extra Peaks | Mono- vs Di-substitution | Not applicable for secondary amines (only 1 site), but check for impurities in the starting material. |
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. (General principles of derivatization artifacts).
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation. Merck KGaA.
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
BenchChem. (2025).[4] Derivatization Techniques for GC Analysis of Primary and Secondary Amines.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine.
Sources
Application Notes and Protocols for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine is a secondary amine that holds potential as a versatile building block in organic synthesis. Its structure, combining a flexible methoxypropyl chain and a substituted benzyl group, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its potential applications, supported by detailed protocols and scientific rationale. While direct literature on this specific molecule is limited, its utility can be inferred from the well-established chemistry of its constituent functional groups. These notes are intended to serve as a practical resource for researchers looking to incorporate this compound into their synthetic strategies.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective use. The properties of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine can be predicted based on its structural components.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₁₉NO | Calculated from structure |
| Molecular Weight | 193.29 g/mol | Calculated from structure |
| Appearance | Likely a colorless to pale yellow liquid | Based on similar secondary amines and 3-methoxypropylamine.[1] |
| Boiling Point | Estimated to be in the range of 250-280 °C | Extrapolated from the boiling point of 3-methoxypropylamine (118.3 °C) and the addition of the benzyl group.[2] |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc, Toluene) and partially soluble in water. | Based on the properties of its parent amine, 3-methoxypropylamine, which is miscible with water and common organic solvents. |
| pKa of Conjugate Acid | Estimated to be around 9-10 | Typical range for secondary amines. |
Safety and Handling:
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine should be handled with care, following standard laboratory safety procedures for amines. Based on the safety data for the related compound 3-methoxypropylamine, the following precautions are recommended:
-
Corrosive: Causes severe skin burns and eye damage.[2][3][4]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
Synthetic Applications
The presence of a secondary amine functionality makes (3-Methoxypropyl)[(3-methylphenyl)methyl]amine a valuable precursor for the synthesis of a variety of more complex molecules. The following sections detail potential applications and provide generalized protocols.
Application 1: Synthesis of Tertiary Amines and Amides
The most direct application of this building block is in the synthesis of tertiary amines and amides, which are common motifs in pharmaceuticals and other biologically active compounds.
Core Reaction: N-Alkylation and N-Acylation
The lone pair of electrons on the nitrogen atom makes it a competent nucleophile for reactions with electrophiles such as alkyl halides and acyl chlorides.
Experimental Protocol: Synthesis of a Tertiary Amine via N-Alkylation
This protocol describes a general procedure for the N-alkylation of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine with an alkyl halide.
Materials:
-
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF/ACN): Polar aprotic solvents are used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Heating is often necessary to increase the reaction rate, especially for less reactive alkyl halides.
Application 2: Use in the Synthesis of Bioactive Molecules
Secondary amines are key components in many pharmacologically active agents. The structural features of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine make it an interesting candidate for incorporation into novel drug scaffolds. For instance, related propylamine derivatives are found in antidepressants like fluoxetine.[6]
Hypothetical Synthetic Pathway:
The following diagram illustrates a hypothetical pathway where (3-Methoxypropyl)[(3-methylphenyl)methyl]amine is used as a scaffold to build a more complex, potentially bioactive molecule through a series of functional group transformations.
Caption: Hypothetical workflow for elaborating the starting amine.
Proposed Synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Core Reaction: Reductive Amination
This reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
3-Methoxypropylamine[7]
-
3-Methylbenzaldehyde
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-methoxypropylamine (1.0 eq) in DCM (0.3 M), add 3-methylbenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude amine by flash column chromatography on silica gel or by vacuum distillation.
Causality Behind Experimental Choices:
-
Reducing Agent (STAB): Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides and can be handled more easily in the open air.
-
Solvent (DCM/DCE): Chlorinated solvents are commonly used as they are relatively non-polar and do not react with the reducing agent.
-
Acid Catalyst: Acetic acid can accelerate the formation of the iminium ion intermediate, which is the species that is reduced.
Caption: Workflow for the synthesis of the title compound.
Conclusion
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine represents a promising, yet underexplored, building block for organic synthesis. Its straightforward preparation via reductive amination and the reactivity of its secondary amine functionality open avenues for the creation of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this versatile compound in their drug discovery and materials science endeavors.
References
- BASF CORPORATION. (2015, March 25).
- Fisher Scientific. (2010, November 24).
- North Metal and Chemical Company. 3-METHOXYPROPYLAMINE, 99.
- (2024, November 4).
-
Yin, L., et al. (2010). Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands. Bioorganic & Medicinal Chemistry Letters, 20(8), 2582-5. Available at: [Link].
- ChemicalBook. (2026, January 17).
-
Ataman Kimya. 3-METHOXYPROPYLAMINE. Available at: [Link].
- Google Patents. (2008). CN101328129B - Preparation of 3-methoxy propanamine.
- Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine.
-
PubChem. 3-Methoxypropylamine. Available at: [Link].
-
Molbase. Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. Available at: [Link].
- Google Patents. (1990). EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
- Quick Company. (2011). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol.
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available at: [Link].
- Parchem. 3-Methoxypropylamine.
-
Univar Solutions. 3-Methoxypropylamine. Available at: [Link].
-
Organic Syntheses. (2009). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Available at: [Link].
Sources
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- 5. chemicalbook.com [chemicalbook.com]
- 6. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts - Google Patents [patents.google.com]
- 7. 3-Methoxypropylamine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for In-Vitro Studies of Amine Compounds
Introduction
Amine compounds represent a vast and structurally diverse class of molecules with profound significance in pharmaceuticals, agrochemicals, and industrial applications. Their biological activities are multifaceted, ranging from therapeutic efficacy to potential toxicity. A thorough understanding of their behavior at the cellular and subcellular level is paramount for robust drug development and chemical safety assessment. This guide provides a comprehensive overview of key in-vitro methodologies for characterizing the biological effects of amine compounds. We will delve into the rationale behind experimental design, present detailed protocols for core assays, and offer insights into data interpretation, empowering researchers to conduct rigorous and meaningful in-vitro investigations.
The reactivity and biological interactions of amines are often dictated by the nature of the amine group (primary, secondary, tertiary, or quaternary) and the overall molecular structure. For instance, aromatic amines frequently require metabolic activation to exert their biological effects, including genotoxicity, a process that can be recapitulated in specific in-vitro systems.[1][2] Conversely, the basicity of many amines can influence their cellular uptake, distribution, and potential for off-target effects.[3] This document will guide you through a tiered approach to in-vitro testing, from initial cytotoxicity screening to more complex mechanistic studies.
I. Foundational Assays: Cytotoxicity and Viability
A primary step in characterizing any novel compound is to determine its cytotoxic potential. These assays measure the concentration-dependent adverse effects on cell health and are crucial for establishing the appropriate concentration range for subsequent, more specific assays.[4] It is highly recommended to assess cytotoxicity across a panel of cell lines from different tissues to identify potential target organ toxicity and to account for cell-type-specific sensitivities.[3]
Key Considerations for Cell Line Selection:
-
Relevance to the intended application: For a drug candidate targeting the liver, hepatocyte-derived cell lines like HepG2 or primary human hepatocytes are appropriate choices.[3][5] For neuroactive compounds, neuronal cell lines such as SH-SY5Y are commonly used.[6][7][8]
-
Metabolic competence: Standard cell lines may lack the full complement of metabolic enzymes (e.g., cytochrome P450s) necessary to activate or detoxify certain amine compounds.[2] The use of primary hepatocytes, metabolically competent cell lines (e.g., HepaRG), or the addition of an exogenous metabolic activation system like liver S9 fraction is often necessary.[9][10][11]
-
Origin and species: Human cell lines are generally preferred for their relevance to human health.[12] However, rodent or other species' cells can be useful for comparative toxicology studies.
Table 1: Common Cytotoxicity and Viability Assays
| Assay Principle | Readout | Advantages | Disadvantages |
| Tetrazolium Salt Reduction (e.g., MTT, XTT, MTS) [13][14] | Colorimetric or Fluorometric | High-throughput, cost-effective, sensitive.[14] | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. |
| Resazurin Reduction (alamarBlue) [15] | Fluorometric or Colorimetric | High sensitivity, low toxicity to cells, allows for kinetic monitoring. | Can be influenced by changes in cellular redox state unrelated to viability. |
| Protease Activity (e.g., GF-AFC) | Fluorometric | Measures viability based on protease activity in live cells, suitable for multiplexing. | Enzyme activity can be directly inhibited by some test compounds. |
| ATP Content [16] | Luminescent | Rapid, highly sensitive, directly correlates with the number of viable cells. | ATP levels can fluctuate with metabolic state; requires a specific luminometer. |
| Membrane Integrity (e.g., Trypan Blue, Propidium Iodide) | Microscopic count or Flow Cytometry | Simple, direct measure of cell membrane integrity. | Manual counting can be subjective and time-consuming; only measures late-stage cell death. |
| Neutral Red Uptake (NRU) [17] | Colorimetric | Measures the uptake of dye into the lysosomes of viable cells. | Can be affected by compounds that alter lysosomal pH. |
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of an amine compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Selected cell line(s) in appropriate culture medium
-
Amine compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or water)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the amine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
II. Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to mutations and cancer.[18][19][20] For many amine compounds, particularly aromatic amines, metabolic activation is a prerequisite for genotoxic activity.[1][19] Therefore, genotoxicity assays are typically performed both with and without an external metabolic activation system (S9 mix).[9]
Diagram: General Workflow for In-Vitro Genotoxicity Testing
Caption: A typical workflow for assessing the genotoxicity of a compound.
Core Genotoxicity Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): This assay, compliant with OECD Guideline 471, uses various strains of Salmonella typhimurium and Escherichia coli with specific mutations to detect point mutations (gene mutations) caused by the test compound.[9]
-
In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. This assay can be performed in various mammalian cell lines.[18][20][21]
-
In Vitro Mammalian Chromosomal Aberration Test: This assay, following OECD Guideline 473, evaluates the ability of a compound to induce structural changes in chromosomes of cultured mammalian cells.[9][18]
Protocol: In Vitro Micronucleus Assay (simplified)
Materials:
-
Human TK6 or other suitable lymphoblastoid cell line
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
Amine compound stock solution
-
S9 fraction and cofactors (for metabolic activation)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic KCl solution
-
Fixative (methanol:acetic acid, 3:1)
-
Acridine orange or other DNA-specific stain
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable density. Expose the cells to various concentrations of the amine compound, with and without S9 mix, for a short duration (e.g., 3-6 hours).
-
Removal of Compound and Addition of Cytochalasin B: Wash the cells to remove the test compound and resuspend them in fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic KCl solution to swell the cells.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with acridine orange or another suitable DNA stain.
-
Scoring: Using a fluorescence microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the frequency of micronucleated cells at each concentration and compare it to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
III. Metabolic Profiling
The metabolism of amine compounds can significantly alter their pharmacological and toxicological properties. In-vitro metabolism studies are essential for identifying major metabolites, understanding metabolic pathways, and assessing the potential for drug-drug interactions.[10]
Common In-Vitro Metabolism Systems:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of phase I enzymes, particularly cytochrome P450s (CYPs). They are a cost-effective tool for initial metabolic stability and metabolite identification studies.[2]
-
S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes. It is used when both phase I and phase II metabolic pathways are of interest.[10]
-
Hepatocytes (Primary or Cryopreserved): These represent the "gold standard" for in-vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors in a physiologically relevant cellular environment.[5][11][22]
Protocol: Metabolic Stability in Human Liver Microsomes
Materials:
-
Pooled human liver microsomes (HLM)
-
Amine compound stock solution
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other organic solvent) for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the amine compound at the desired concentration. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, calculate the in-vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
IV. Mechanistic Toxicology Studies
Beyond standard safety assessments, a deeper understanding of the mechanisms underlying a compound's biological effects is often required. For amine compounds, several areas of mechanistic toxicology are particularly relevant.
Diagram: Potential Mechanisms of Amine-Induced Toxicity
Caption: Overview of potential pathways of amine-induced cellular toxicity.
A. Mitochondrial Dysfunction
Mitochondria are key targets for many xenobiotics. Amine compounds can interfere with mitochondrial function by disrupting the electron transport chain, inducing mitochondrial permeability transition (MPT), and leading to oxidative stress.[16][23][24][25]
Recommended Assays:
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: Using fluorescent dyes like JC-1 or TMRM to measure changes in mitochondrial polarization. A decrease in ΔΨm is an early indicator of apoptosis.
-
Oxygen Consumption Rate (OCR): Using techniques like Seahorse XF analysis to measure real-time cellular respiration and mitochondrial function.
-
Mitochondrial Permeability Transition Pore (MPTP) Assays: Using fluorescent probes like calcein-AM in the presence of CoCl2 to assess the opening of the MPTP.[26]
B. Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of toxicity.[27][28] Amine metabolism or interaction with mitochondria can lead to an overproduction of ROS, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[23][25][29]
Recommended Assays:
-
Intracellular ROS Detection: Using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE) to measure global ROS or superoxide levels, respectively.[30]
-
Glutathione (GSH) Quantification: Measuring the levels of this key intracellular antioxidant. A depletion of GSH is indicative of oxidative stress.
-
Lipid Peroxidation Assays: Measuring byproducts of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative damage to cell membranes.
C. Enzyme Inhibition
Many amine compounds are designed to be enzyme inhibitors. However, off-target enzyme inhibition can lead to undesirable side effects.[31][32]
Recommended Assays:
-
Specific Enzyme Activity Assays: Using purified enzymes or cell lysates to measure the inhibitory effect of the amine compound on specific enzymes of interest (e.g., monoamine oxidases, cholinesterases).[31][33] These assays typically involve a substrate that produces a colorimetric or fluorescent signal upon enzymatic conversion.[34]
D. Cellular Uptake and Transport
Understanding how an amine compound enters and exits cells is crucial for interpreting its biological activity. This is particularly important for assessing oral bioavailability and potential for crossing biological barriers like the intestinal epithelium or the blood-brain barrier.[35][36]
Recommended Models and Assays:
-
Caco-2 Cell Monolayer Assay: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions, mimicking the intestinal barrier. This model is widely used to assess drug permeability and efflux.[37]
-
Uptake Inhibition Assays: Using specific inhibitors of known transport proteins to elucidate the mechanisms of cellular uptake (e.g., clathrin-mediated endocytosis, caveolae-mediated uptake, or specific transporter proteins).[38]
V. Data Interpretation and Conclusion
The in-vitro study of amine compounds requires a multi-faceted approach, integrating data from a battery of assays to build a comprehensive biological profile. It is essential to consider the physicochemical properties of the amines, such as their ionization state and lipophilicity, as these can influence their behavior in biological systems.[3] The results from these in-vitro studies provide a critical foundation for lead optimization, risk assessment, and the design of subsequent in-vivo experiments. By carefully selecting appropriate models and assays and understanding the underlying principles, researchers can generate high-quality, reproducible data to advance their drug discovery and development programs.
References
-
Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. PubMed. Available at: [Link]
-
Metabolite screening of aromatic amine hair dyes using in vitro hepatic models. PubMed. Available at: [Link]
-
Amine promiscuity and toxicology analysis. ResearchGate. Available at: [Link]
-
Safety assessment of the substance amines, di‐C14‐C20‐alkyl, oxidised, from hydrogenated vegetable oil, for use in food contact materials. PMC. Available at: [Link]
-
The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. Archives of Toxicology. Available at: [Link]
-
In vitro models for neurotoxicology research. SciSpace. Available at: [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]
-
Interaction of Biologically Active Amines With Mitochondria and Their Role in the Mitochondrial-Mediated Pathway of Apoptosis. PubMed. Available at: [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. Available at: [Link]
-
OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. Available at: [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. Available at: [Link]
-
Genotoxicity. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]
-
Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). Xenometrix AG. Available at: [Link]
-
Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. PubMed. Available at: [Link]
-
Mitochondrial alterations induced by serum amine oxidase and spermine on human multidrug resistant tumor cells. PubMed. Available at: [Link]
-
In vitro and in silico approach methods for developmental neurotoxicity assessment. DiVA. Available at: [Link]
-
Genotoxicity. ScitoVation. Available at: [Link]
-
Assay of mitochondrial functions by resazurin in vitro1. Acta Pharmacologica Sinica. Available at: [Link]
-
The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Dove Medical Press. Available at: [Link]
-
Updates to OECD in vitro and in chemico test guidelines. NIZO. Available at: [Link]
-
In vitro model identifies chemicals that can cause neurodevelopmental disorders. Uppsala University. Available at: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]
-
Guidelines for the Testing of Chemicals. OECD. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model. PMC. Available at: [Link]
-
Hepatocellular Metabolic Profile: Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro. MDPI. Available at: [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Available at: [Link]
-
Evaluation of cellular uptake and intracellular trafficking as determining factors of gene expression for amino acid-substituted gemini surfactant-based DNA nanoparticles. PMC. Available at: [Link]
-
Reactive Oxygen Species Induced Cytokine Production and Cytotoxicity of PAMAM Dendrimers in J774a.1 Cells. Arrow@TU Dublin. Available at: [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]
-
OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. OECD. Available at: [Link]
-
Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events. Frontiers in Toxicology. Available at: [Link]
-
Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders. PMC. Available at: [Link]
-
Current State of Knowledge on Amiodarone (AMD)-Induced Reactive Oxygen Species (ROS) Production in In Vitro and In Vivo Models. MDPI. Available at: [Link]
-
In vitro study of biogenic amine production and gastrointestinal stress tolerance by some enterococci strains. PubMed. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Available at: [Link]
-
Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells. MDPI. Available at: [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available at: [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]
Sources
- 1. Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite screening of aromatic amine hair dyes using in vitro hepatic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Safety assessment of the substance amines, di‐C14‐C20‐alkyl, oxidised, from hydrogenated vegetable oil, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Metabolite Profiling and Structure Identification - Enamine [enamine.net]
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- 13. xenometrix.ch [xenometrix.ch]
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- 16. Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells | MDPI [mdpi.com]
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- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. scitovation.com [scitovation.com]
- 22. The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Interaction of biologically active amines with mitochondria and their role in the mitochondrial-mediated pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mitochondrial alterations induced by serum amine oxidase and spermine on human multidrug resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Frontiers | Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events [frontiersin.org]
- 28. Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. "Reactive Oxygen Species Induced Cytokine Production and Cytotoxicity o" by Pratap Naha, Maria Davoren et al. [arrow.tudublin.ie]
- 30. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 32. mdpi.com [mdpi.com]
- 33. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.cn]
- 34. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
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- 38. Evaluation of cellular uptake and intracellular trafficking as determining factors of gene expression for amino acid-substituted gemini surfactant-based DNA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (MPMPMA) as a Corrosion Inhibitor
[1]
Executive Summary & Chemical Basis
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine (MPMPMA) represents a "hybrid" class of organic corrosion inhibitors. It structurally integrates the neutralizing and film-forming properties of methoxypropylamine (MOPA) —a standard steam-condensate inhibitor—with the hydrophobic,
This unique architecture suggests high efficacy in acidic environments (HCl, H₂SO₄) and CO₂-saturated media (oilfield applications). The molecule functions as a mixed-type inhibitor , mitigating corrosion through geometric blocking and electro-active adsorption.
Structural Structure-Activity Relationship (SAR)
The inhibition mechanism relies on three distinct anchoring sites:
-
Secondary Amine (
): Protonates in acid ( ), facilitating electrostatic attraction to cathodic sites. -
Ether Oxygen (
): Provides a secondary adsorption center via lone-pair donation. -
Tolyl Ring (
-system): Forms planar coordinate bonds with the metal -orbitals, enhancing film stability.
Mechanistic Pathway Diagram
The following diagram illustrates the multi-center adsorption mechanism on a steel surface.
Caption: Multi-center adsorption mechanism of MPMPMA showing concurrent electrostatic and coordinate bonding pathways.
Experimental Protocols
Materials & Solution Preparation
Objective: Establish a baseline environment (typically 1.0 M HCl) to simulate aggressive pickling or acidizing conditions.
-
Stock Solution: Dissolve MPMPMA in the aggressive medium. If solubility is limited due to the benzyl group, use 5% Ethanol or Acetone as a co-solvent.
-
Test Concentrations: 10, 50, 100, 200, 500 ppm.
-
Specimen: Mild steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).
Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS is the primary diagnostic tool to distinguish between kinetic inhibition (charge transfer) and diffusion control.
Protocol:
-
Setup: Three-electrode cell (Working: Steel; Counter: Pt mesh; Reference: Ag/AgCl or SCE).
-
OCP Stabilization: Immerse sample for 30 minutes until Open Circuit Potential (OCP) stabilizes (
). -
Parameters:
-
Frequency Range:
to . -
Amplitude:
(AC perturbation). -
Points/Decade: 10.[1]
-
-
Analysis: Fit data to a Randles equivalent circuit (
).- (Charge Transfer Resistance): Directly proportional to corrosion resistance.
-
(Double Layer Capacitance): Inversely proportional to film thickness. A decrease in
confirms adsorption.
Potentiodynamic Polarization (Tafel Extrapolation)
Rationale: Determines if the inhibitor is anodic, cathodic, or mixed-type.
Protocol:
-
Scan Range:
vs. OCP. -
Scan Rate:
(slow scan to ensure steady-state). -
Output: Tafel plots (
vs. ). -
Calculation: Extrapolate linear Tafel regions to intersect at
and .
Inhibition Efficiency Calculation (
Data Analysis & Interpretation
The following table summarizes the expected trends and interpretation logic for MPMPMA validation.
| Parameter | Symbol | Trend with Inhibitor | Physical Interpretation |
| Charge Transfer Resistance | Increases | Formation of a protective film blocking electron transfer. | |
| Double Layer Capacitance | Decreases | Displacement of water molecules by the organic inhibitor (lower dielectric constant). | |
| Corrosion Current | Decreases | Reduction in the rate of metal dissolution. | |
| Corrosion Potential | Shift < 85 mV | Indicates Mixed-Type inhibition (affects both anodic/cathodic reactions).[2] | |
| Surface Coverage | Increases | Follows Langmuir Isotherm ( |
Thermodynamic Validation
To validate the adsorption mechanism, plot
- : Physisorption (Electrostatic).
- : Chemisorption (Coordinate bonding).
-
Expectation for MPMPMA: Values around
to , indicating comprehensive Physi-Chemisorption .
Experimental Workflow Diagram
This workflow ensures reproducibility and data integrity, critical for regulatory or publication standards.
Caption: Integrated workflow for electrochemical and surface morphological characterization.
References
-
BenchChem. (2025).[3] A Comparative Analysis of Secondary vs. Tertiary Amines as Corrosion Inhibitors. Retrieved from
-
Al-Uqaily, R. A. H., et al. (2023).[4] Inhibition of Carbon Steel Corrosion in Acidic Media by Benzylamine Derivatives.[4][5][6] AIP Conference Proceedings. Retrieved from
-
Benamira, M., et al. (2020).[2] Experimental and theoretical investigations of amine derivatives as effective corrosion inhibitors for mild steel in HCl medium.[2][4] RSC Advances. Retrieved from
-
Silver Fern Chemical. (n.d.). 3-Methoxypropylamine (MOPA) Technical Data Sheet. Retrieved from
-
Univar Solutions. (n.d.). 3-Methoxypropylamine Product Information.[7][8][9][10] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03560B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies - Arabian Journal of Chemistry [arabjchem.org]
- 7. 3-Methoxypropylamine, MOPA Oxygen Scavenger - IRO Water Treatment [irowater.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 10. parchem.com [parchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Topic: Troubleshooting Synthetic Yield & Purity Issues Target Molecule: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine Primary Methodology: Reductive Amination Audience: Medicinal Chemists & Process Development Scientists
Introduction: The "Gold Standard" Protocol
Welcome to the technical support guide for the synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine . Based on the structural analysis, the most robust synthetic route is the Reductive Amination of 3-methylbenzaldehyde with 3-methoxypropylamine.
While direct alkylation (using 3-methylbenzyl bromide) is possible, it is statistically prone to over-alkylation (formation of tertiary amines and quaternary ammonium salts). Therefore, this guide focuses on the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), which offers the highest chemoselectivity and yield stability.
Part 1: Reaction Setup & Kinetics (Chemistry Phase)
Q: Why is my reaction stalling with significant amounts of unreacted aldehyde remaining?
Diagnosis: This usually indicates poor equilibrium conversion to the imine intermediate before reduction occurs, or the presence of water shifting the equilibrium back to the aldehyde.
The Fix:
-
Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or THF .[1][2] DCE is the preferred solvent for STAB-mediated reactions as it promotes faster reaction rates than THF or acetonitrile.
-
Dehydrating Agents: If using the weaker reducing agent NaBH₄ (Method B), you must pre-form the imine. Add Magnesium Sulfate (MgSO₄) or Titanium(IV) isopropoxide [Ti(OiPr)₄] to the aldehyde/amine mixture for 2-4 hours before adding the reducing agent. This shifts the equilibrium toward the imine (See Diagram 1).
-
Stoichiometry: Ensure a 1.05 - 1.1 eq excess of the amine (3-methoxypropylamine). Primary amines are generally robust, but slight excess drives the aldehyde consumption.
Q: I am seeing a "Double Addition" byproduct (Tertiary Amine). How do I stop this?
Diagnosis: You are observing dialkylation . The product (a secondary amine) is nucleophilic and can react with another molecule of 3-methylbenzaldehyde to form a tertiary amine.
The Fix:
-
Reagent Selection (Critical): Stop using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) in a one-pot mix.
-
Why? These reagents can reduce the aldehyde to an alcohol (competing reaction) or are slow enough to allow the product to compete for the aldehyde.
-
Solution: Use Sodium Triacetoxyborohydride (STAB) . It is sterically bulky and less basic, making it highly selective for the imine over the aldehyde.
-
-
Order of Addition: Do not mix all three components instantly.
-
Protocol: Mix Aldehyde + Amine in DCE for 30-60 mins
Add STAB.
-
Q: My LCMS shows a large peak corresponding to 3-methylbenzyl alcohol.
Diagnosis: Direct reduction of the aldehyde.[3] This happens when the reducing agent attacks the carbonyl oxygen faster than the amine can form the imine.
The Fix:
-
Avoid Methanol: If using STAB, do not use Methanol (MeOH) as the solvent. MeOH reacts with STAB to form less selective borohydride species. Use DCE or DCM.
-
Stepwise Approach: If the problem persists, switch to a stepwise protocol:
-
Reflux Aldehyde + Amine in MeOH (2 hrs).
-
Cool to 0°C.
-
Add NaBH₄ (cheaper, stronger) only after imine formation is confirmed by TLC/NMR.
-
Part 2: Visualization of Reaction Logic
The following diagram illustrates the mechanistic pathways and critical decision points for avoiding byproducts.
Caption: Mechanistic flow of Reductive Amination. Green nodes indicate the desired pathway; Red nodes indicate failure modes caused by incorrect reagent choice or timing.
Part 3: Workup & Isolation (The "Physics" Phase)
Q: I see product on LCMS, but my isolated yield is <30%. Where did it go?
Diagnosis: The 3-methoxypropyl chain adds polarity/water solubility to the molecule. If your extraction pH is too low, the amine remains protonated (ammonium salt) and stays in the aqueous layer.
The Fix:
-
pH Control is Non-Negotiable:
-
The pKa of this secondary amine is estimated between 9.8 and 10.5 .
-
To extract it into the organic layer, the aqueous phase pH must be > 12.0 .
-
Protocol: Quench reaction with saturated NaHCO₃, then adjust with 1N NaOH until pH 12-13.
-
-
Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic amine in water.
-
Solvent Choice: Use DCM (Dichloromethane) for extraction. It is more efficient for polar amines than Ethyl Acetate or Ether.
Q: My product streaks badly on Silica Gel columns.
Diagnosis: Secondary amines interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and material loss.
The Fix:
-
Pre-treat the Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading.
-
Mobile Phase Modifier: Use a solvent system containing 1% Et₃N or 1% NH₄OH (e.g., DCM:MeOH:NH₄OH 95:4:1).
-
Alternative: Use Amine-functionalized Silica (NH2-Silica) cartridges for flash chromatography, which eliminates the need for basic modifiers.
Part 4: Comparative Data & Reagent Selection
Use this table to select the correct reducing agent for your specific constraints.
| Feature | STAB (Sodium Triacetoxyborohydride) | NaBH₄ (Sodium Borohydride) | NaBH₃CN (Sodium Cyanoborohydride) |
| Selectivity | High (Reduces Imine >> Aldehyde) | Low (Reduces Aldehyde | Medium |
| Solvent | DCE, THF (No MeOH) | MeOH, EtOH | MeOH |
| Toxicity | Low | Low | High (Generates HCN) |
| Water Tolerance | Low (Hydrolyzes slowly) | Low (Decomposes rapidly) | High (Stable at pH 3-5) |
| Recommendation | Primary Choice | Only for Stepwise Protocol | Avoid (Safety Risk) |
Part 5: Validated Experimental Protocol (STAB Method)
-
Dissolve: In a dry flask, dissolve 3-methylbenzaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Add Amine: Add 3-methoxypropylamine (1.1 equiv). Stir at Room Temperature (RT) for 30 minutes under N₂ atmosphere.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Note: The reaction may bubble slightly.
-
-
Monitor: Stir at RT for 4-16 hours. Monitor by TLC/LCMS.
-
Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes.
-
Extraction:
-
Separate layers.[4]
-
Extract aqueous layer 3x with DCM.
-
Critical: Check pH of aqueous layer; if <12, add NaOH and re-extract.
-
-
Dry & Concentrate: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
-
Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions, 59, 1-714.
-
Armarego, W. L. F. , & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for pKa and purification logic).
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006) | Ahmed F. Abdel-Magid and | 332 Citations [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Reaction Conditions for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Welcome to the dedicated technical support guide for the synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reductive amination reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine is most commonly achieved via a one-pot reductive amination. This process involves the reaction of 3-methylbenzaldehyde with 3-methoxypropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. While seemingly straightforward, this reaction is subject to several competing pathways and potential pitfalls that can affect the outcome. This guide will provide you with the expertise to anticipate and overcome these challenges.
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low yield of the target amine is one of the most frequent issues. This can often be traced back to the initial imine formation step, which is a reversible equilibrium.[1][2][3]
Possible Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the product.
-
Sub-optimal pH: Imine formation is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4] However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.
-
Solution: The optimal pH for imine formation is generally between 4 and 6.[5] If not using a self-buffering system, consider adding a catalytic amount of a mild acid like acetic acid.
-
-
Premature Reduction of the Aldehyde: Potent reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 3-methylbenzyl alcohol, consuming the starting material.[5]
Problem 2: Significant Formation of Byproducts
The presence of impurities complicates purification and reduces the overall yield. Understanding the source of these byproducts is key to their elimination.
Possible Byproducts & Mitigation Strategies:
-
3-Methylbenzyl Alcohol: As mentioned, this arises from the reduction of the starting aldehyde.
-
Bis-alkylation Product (Tertiary Amine): The desired secondary amine product can react with another molecule of 3-methylbenzaldehyde to form a tertiary amine. This is a common issue in reductive aminations with primary amines.[6]
-
Mitigation: A slight excess (1.1 to 1.5 equivalents) of the 3-methoxypropylamine can help to minimize this side reaction by ensuring the aldehyde is consumed in the formation of the desired imine.[6]
-
-
Unreacted Imine Intermediate: Incomplete reduction will leave the imine in the final product mixture.
-
Mitigation: Ensure a sufficient molar equivalent of the reducing agent is used. If the reaction is sluggish, a moderate increase in temperature may be beneficial, depending on the stability of the reactants and products.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this reaction?
For this specific transformation, sodium triacetoxyborohydride (STAB) is highly recommended.[6][7][8] Its selectivity for reducing the iminium ion over the starting aldehyde significantly minimizes the formation of 3-methylbenzyl alcohol, a common byproduct when using stronger reducing agents like sodium borohydride.[5]
Q2: Which solvent should I use?
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices for reductive aminations using STAB.[7] They are non-protic and effectively dissolve the reactants. Tetrahydrofuran (THF) is also a viable option.[8]
Q3: Do I need to run the reaction under an inert atmosphere?
While not strictly necessary for the reductive amination itself, it is good laboratory practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential oxidation of the aldehyde, especially if the reaction is run for an extended period or at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the consumption of the 3-methylbenzaldehyde and the formation of the product. A co-spot of the starting aldehyde and the reaction mixture will help to confirm its consumption. The product amine can be visualized using a potassium permanganate stain. For more quantitative analysis, GC-MS or LC-MS can be employed.
Q5: My purification by column chromatography is difficult. Are there any tips?
Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing.
-
Tip 1: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic silica surface.
-
Tip 2: An alternative to column chromatography is an acid-base extraction. The crude reaction mixture can be dissolved in a suitable organic solvent (like ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This method can effectively separate the amine from non-basic impurities.
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination
This protocol is designed for a high-yield synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine using sodium triacetoxyborohydride.
Materials:
-
3-Methylbenzaldehyde
-
3-Methoxypropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-methylbenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM.
-
Add anhydrous MgSO₄ (1.5 eq).
-
Add 3-methoxypropylamine (1.2 eq) dropwise to the stirred solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is fully consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Stir for 15-20 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| 3-Methylbenzaldehyde | 1.0 | Starting material |
| 3-Methoxypropylamine | 1.2 | Amine source, slight excess to minimize dialkylation[6] |
| Anhydrous MgSO₄ | 1.5 | Desiccant to drive imine formation[1][2] |
| Sodium Triacetoxyborohydride | 1.5 | Selective reducing agent[6][7] |
Visualizing the Workflow
Diagram 1: Reductive Amination Pathway
Caption: The two-stage process of reductive amination.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Kliuev, F., Kuznetsov, A., Afanasyev, O. I., Runikhina, S. A., Kuchuk, E., Podyacheva, E., Tsygenkov, A. A., & Chusov, D. (2022). Hitchhiker's guide to reductive amination. Organic Letters, 24(42), 7717–7721. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Taylor & Francis Online. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of Chemical Sciences, 123(5), 729-734. [Link]
-
SciSpace. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. ChemistrySelect, 3(44), 12517-12521. [Link]
-
ResearchGate. (2018). Problem in synthesis of imine? [Link]
-
RSC Publishing. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, 329-334. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. 100(12), 4935-4940. [Link]
-
PubMed. (2010). Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands. Bioorganic & Medicinal Chemistry Letters, 20(8), 2582-2585. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Molbase. (n.d.). Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 414. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Here is the technical support center guide for the synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine.
Welcome to the technical support guide for the synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing (3-Methoxypropyl)[(3-methylphenyl)methyl]amine?
The most prevalent and versatile method is a one-pot reductive amination . This reaction involves the condensation of 3-methylbenzaldehyde with 3-methoxypropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.[1] This approach is favored for its operational simplicity and generally good yields.[2]
Q2: Which reducing agents are recommended for this synthesis, and how do they differ?
The choice of reducing agent is critical to minimize side reactions. While several options exist, they vary in selectivity and reactivity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is a mild and selective reducing agent that efficiently reduces the protonated imine intermediate but is slow to reduce the starting aldehyde, thus minimizing the formation of 3-methylbenzyl alcohol.[1][3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is effective at a slightly acidic pH. It is stable in protic solvents but introduces cyanide waste, which requires careful handling and disposal.[3]
-
Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. However, it can readily reduce the starting aldehyde to the corresponding alcohol, which often becomes a significant byproduct. Its use may require a two-step process where the imine is formed first before the reductant is added.[4]
-
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This is a green chemistry approach that uses hydrogen gas and a metal catalyst.[1] It can be highly effective but may require specialized high-pressure equipment. Care must be taken with the choice of solvent, as alcohols can sometimes be oxidized by the catalyst, leading to impurities.[5]
Q3: My overall yield is consistently low. What are the most probable general causes?
Low yield can stem from several factors:
-
Incomplete Imine Formation: The initial condensation is a reversible equilibrium. If water is not effectively removed or the reaction is not allowed sufficient time, the concentration of the imine intermediate will be low.
-
Competing Side Reactions: The most common yield-reducing side reaction is the reduction of 3-methylbenzaldehyde to 3-methylbenzyl alcohol.[6]
-
Product Loss During Workup: The amine product can be partially soluble in the aqueous phase during extraction, especially if the pH is not carefully controlled. Emulsion formation can also lead to significant product loss.
-
Purity of Starting Materials: Impurities in the starting aldehyde (e.g., 3-methylbenzoic acid from oxidation) or amine can inhibit the reaction or introduce contaminants that complicate purification.
Troubleshooting Guide: Side Reactions & Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My final product is contaminated with a significant amount of 3-methylbenzyl alcohol.
Q: I've isolated my product, but NMR and GC-MS analysis shows a major peak corresponding to 3-methylbenzyl alcohol. Why is this happening and how can I prevent it?
A: This is a classic side reaction in reductive aminations and occurs when the reducing agent reacts with the starting aldehyde before it can form the imine.
Causality: This issue is most prominent when using strong, non-selective reducing agents like Sodium Borohydride (NaBH₄).[4] NaBH₄ reduces aldehydes much faster than selective agents like STAB. The relative rates of imine formation versus aldehyde reduction determine the product distribution. If aldehyde reduction is fast, a significant portion of your starting material is converted into the alcohol byproduct.
Recommended Solutions:
-
Change the Reducing Agent: The most effective solution is to switch to Sodium Triacetoxyborohydride (STAB) . STAB is sterically hindered and less reactive, showing high selectivity for the reduction of the imine over the aldehyde.[1][3]
-
Modify the Procedure (if using NaBH₄): If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the 3-methylbenzaldehyde and 3-methoxypropylamine in a solvent like methanol and stir for 1-2 hours to allow for maximum imine formation. Then, cool the reaction to 0 °C before slowly adding the NaBH₄ in portions. This minimizes the concentration of free aldehyde when the reductant is present.[4]
-
Purification: 3-methylbenzyl alcohol is a neutral compound and can be separated from your basic amine product using an acid-base extraction . See the detailed protocol below.
Problem 2: The imine intermediate is a major impurity in my purified product.
Q: Even after purification, I can't seem to get rid of an impurity that I've identified as the N-(3-methylbenzylidene)-3-methoxypropan-1-amine intermediate. What causes this?
A: The presence of the imine intermediate indicates that the reduction step of the reaction is incomplete.
Causality: The imine is formed, but it is not being efficiently converted to the final secondary amine. This can be due to several reasons:
-
Insufficient Reducing Agent: You may not be using enough equivalents of the reducing agent to drive the reaction to completion.
-
Deactivated Reducing Agent: Hydride reagents can degrade upon exposure to moisture or if stored improperly.
-
Slow Reduction Kinetics: The reduction of the imine may be slow under your reaction conditions (e.g., temperature is too low, or reaction time is too short).
Recommended Solutions:
-
Increase Equivalents of Reductant: Increase the amount of the reducing agent (e.g., from 1.2 eq to 1.5 eq of STAB).
-
Check Reagent Quality: Use a fresh, unopened bottle of the hydride reagent or test its activity on a small scale.
-
Increase Reaction Time/Temperature: Allow the reaction to stir longer (e.g., overnight) after the addition of the reducing agent. While most reductive aminations are run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve conversion, but this should be monitored carefully to avoid other side reactions.
-
Acid Catalysis: The reduction is often faster on the protonated imine (iminium ion). Adding a small amount of a weak acid like acetic acid can catalyze both the imine formation (by activating the carbonyl) and the reduction step.[4] Note that STAB releases acetic acid in situ, which aids this process.
Problem 3: I am observing a higher molecular weight byproduct, likely a tertiary amine.
Q: My mass spectrometry results show a peak consistent with the formation of a tertiary amine, bis((3-methylphenyl)methyl)(3-methoxypropyl)amine. How can I avoid this dialkylation?
A: Formation of a tertiary amine occurs when the desired secondary amine product acts as a nucleophile itself, reacting with another molecule of 3-methylbenzaldehyde. This is a common problem in direct N-alkylation with alkyl halides but can also occur in reductive aminations.[7]
Causality: The secondary amine product is often more nucleophilic than the starting primary amine. If a significant concentration of aldehyde is still present after the secondary amine has formed, a second reductive amination can occur, leading to the tertiary amine byproduct.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (3-methoxypropylamine, e.g., 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before significant amounts of the secondary amine can react again.
-
Slow Addition of Aldehyde: Instead of adding all reagents at once, try a slow, controlled addition of the 3-methylbenzaldehyde to a mixture of the 3-methoxypropylamine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low.
-
Use a Bulky Protecting Group (Alternative Strategy): For challenging cases, one could protect the primary amine with a group like 2-nitrobenzenesulfonyl, perform the alkylation, and then deprotect.[8] However, this adds steps and is usually unnecessary for this type of transformation.
Visualizing the Reaction and Side Products
The following diagram illustrates the desired synthetic pathway and the key side reactions discussed.
Caption: Reaction scheme for reductive amination and common side pathways.
Experimental Protocols & Data
Recommended Protocol: Reductive Amination using STAB
This protocol is optimized to minimize side reactions and is suitable for a 0.5 mmol scale.
Materials:
-
3-methylbenzaldehyde (60 mg, 0.5 mmol, 1.0 eq)
-
3-methoxypropylamine (53 mg, 0.6 mmol, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzaldehyde (0.5 mmol) and 3-methoxypropylamine (0.6 mmol).
-
Dissolve the mixture in 5 mL of DCM.
-
Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.
-
In a single portion, add the sodium triacetoxyborohydride (0.75 mmol) to the stirring solution. Note: The reaction may bubble slightly as acetic acid is released.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.[9]
-
Upon completion, carefully quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel to obtain the pure secondary amine.
Protocol: Acid-Base Extraction for Purification
This workup is highly effective for separating the basic amine product from neutral byproducts like 3-methylbenzyl alcohol.
Procedure:
-
After the reaction quench, concentrate the crude organic material to remove the bulk solvent.
-
Re-dissolve the crude residue in a suitable organic solvent like ethyl acetate or diethyl ether (20 mL).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 15 mL). The amine product will move into the acidic aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.
-
Keep the aqueous layers and discard the organic layer.
-
Combine the acidic aqueous extracts and cool them in an ice bath.
-
Slowly basify the aqueous solution by adding 3M sodium hydroxide (NaOH) until the pH is >10 (check with pH paper). The amine product will precipitate or form an oil.
-
Extract the free-based amine back into an organic solvent (e.g., DCM or ethyl acetate) (3 x 20 mL).
-
Combine these new organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.
Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
ResearchGate. (n.d.). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]
-
American Chemical Society. (2013). Specific solvent issues with Reductive Amination/Alkylation. Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Massey, S., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. Retrieved from [Link]
-
Wu, Y. J., et al. (2010). Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). How to purify Benzylamine?. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ohtsu, N., et al. (2012). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. Retrieved from [Link]
- Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine.
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2010). CN101328129B - Preparation of 3-methoxy propanamine.
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. Retrieved from [Link]
-
Fukuyama, T., et al. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine Degradation Pathway Analysis
Welcome to the technical support center for the analysis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges. Our approach is rooted in established scientific principles to ensure the integrity and success of your research.
Introduction to Degradation Studies
The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2] Forced degradation studies are an essential component of drug development, designed to identify the likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values and oxidative environments.[1][5]
The structure of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine presents several functional groups susceptible to degradation: a secondary amine, an ether linkage, a benzylic carbon, and a substituted aromatic ring. Understanding the potential liabilities of these groups is the first step in designing a comprehensive degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine under forced degradation conditions?
Based on the chemical structure of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine, several degradation pathways can be anticipated under various stress conditions. The primary sites for degradation are the secondary amine, the ether linkage, and the benzylic methylene group.
-
Oxidative Degradation : The secondary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or dealkylation. The benzylic carbon is also prone to oxidation, potentially yielding a ketone. The ether linkage can also undergo oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[3]
-
Hydrolytic Degradation : While ethers are generally stable to hydrolysis, extreme pH and high temperatures can induce cleavage of the methoxypropyl group. The stability of the molecule should be evaluated across a range of pH values, as recommended by ICH guidelines.[3]
-
Photodegradation : The aromatic ring suggests a potential for photodegradation. Exposure to UV or visible light may induce reactions, leading to the formation of various photoproducts. Photostability testing is a key component of forced degradation studies.[1]
Below is a diagram illustrating the potential primary degradation pathways.
Caption: A typical experimental workflow for a forced degradation study.
References
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. Retrieved from [Link]
-
3-METHOXYPROPYLAMINE. Ataman Kimya. Retrieved from [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]
-
3-Methoxypropylamine. Retrieved from [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Online Press. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Retrieved from [Link]
Sources
improving HPLC peak shape for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Guide Topic: Improving HPLC Peak Shape for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Analyzing Basic Amines
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine is a secondary amine, a class of compounds notorious for causing difficulties in reversed-phase High-Performance Liquid Chromatography (HPLC). Due to their basic nature, these molecules are prone to strong, unwanted interactions with the stationary phase, leading to poor peak shapes such as tailing, fronting, and excessive broadening. These issues compromise peak integration, reduce resolution, and ultimately affect the accuracy and reliability of quantitative results.
This guide provides a comprehensive, in-depth resource for troubleshooting and resolving common peak shape problems encountered during the analysis of this and similar basic compounds. By understanding the underlying mechanisms and following a systematic approach, you can significantly improve the quality of your chromatographic data.
Understanding Your Analyte: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Before troubleshooting, it is critical to understand the chemical properties of your analyte.
-
Structure: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
-
Classification: Secondary Amine
-
Expected Behavior: As a secondary amine, this compound is basic. In solution, it will exist in equilibrium between its neutral form and its protonated (positively charged) conjugate acid. The pKa of the conjugate acid of a typical secondary amine is approximately 10-11. This means that at a pH below ~9, the compound will be predominantly in its protonated, cationic form.
This basicity is the primary driver of most chromatographic issues, particularly on standard silica-based stationary phases.
Troubleshooting Guide: Common Peak Shape Problems
This section addresses the most frequent peak shape distortions in a question-and-answer format, explaining the root causes and providing detailed, step-by-step protocols for resolution.
Q1: Why is my peak tailing severely?
Peak tailing, where the latter half of the peak is drawn out, is the most common issue for basic analytes. It is identified by an asymmetry factor (As) or tailing factor (Tf) greater than 1.
Primary Cause: Secondary Ionic Interactions with Silanols
Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[1] Even after end-capping—a process to chemically deactivate these groups—a significant number remain.[1][2] These silanol groups are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, SiO⁻) at mobile phase pH levels above 4.[1]
Your basic analyte, which is protonated (positively charged) at this pH, can then undergo a strong secondary ionic interaction with these negative sites.[3][4] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[3][5]
Caption: Mechanism of peak tailing for basic amines.
Troubleshooting Protocol for Peak Tailing
Follow these steps systematically to eliminate tailing.
Step 1: Mobile Phase pH Adjustment (The Most Powerful Tool)
The goal is to control the ionization state of both the analyte and the silanol groups to minimize their interaction.[6]
-
Option A: Low pH (Recommended Start)
-
Mechanism: By lowering the mobile phase pH to 2.5-3.0, you fully protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[2][3] Your basic analyte remains protonated (Analyte⁺), but the strong ionic attraction is eliminated.
-
Protocol:
-
Prepare your aqueous mobile phase using a buffer suitable for low pH, such as 0.1% formic acid or a 10-25 mM phosphate buffer.
-
Adjust the pH to 2.7 using phosphoric acid or formic acid. Note: Always use HPLC-grade reagents.[7]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Compare the resulting peak shape to your original method.
-
-
-
Option B: High pH (Alternative Strategy)
-
Mechanism: At a high pH (e.g., 10), your basic analyte (pKa ~10-11) will be in its neutral, uncharged form. Although the silanols are fully ionized (SiO⁻), the absence of a positive charge on the analyte prevents the strong ionic interaction.
-
Protocol:
-
CRITICAL: Ensure your column is stable at high pH. Standard silica columns will dissolve above pH 8.[8] Use a modern hybrid-silica column (e.g., Waters XBridge, Agilent ZORBAX Extend) designed for high-pH stability.[9][10]
-
Prepare an aqueous mobile phase using a high-pH buffer like 10 mM ammonium bicarbonate or ammonium formate, adjusted to pH 10.[10][11]
-
Thoroughly flush the system and equilibrate the new column.
-
Analyze the sample. Retention time will likely increase significantly as the neutral amine is more hydrophobic.[9]
-
-
Step 2: Add a Competing Base to the Mobile Phase
-
Mechanism: If adjusting pH is not sufficient or desirable, adding a small, positively charged "competing base" can mask the active silanol sites.
-
Protocol:
-
To your existing mobile phase (ideally at low to mid-pH), add a small concentration of an amine modifier like triethylamine (TEA).[4]
-
Start with a low concentration, typically 0.05% to 0.1% (v/v) TEA.
-
The protonated TEA will preferentially bind to the ionized silanol sites, effectively shielding your analyte from these secondary interactions.[4]
-
Caution: TEA can be difficult to remove from the column and may suppress MS signal if using LC-MS.
-
Step 3: Evaluate Your Column Choice
-
Mechanism: Not all C18 columns are the same. Modern columns use high-purity silica with fewer metal contaminants and more effective end-capping, resulting in lower silanol activity.[4]
-
Protocol:
-
If you are using an older "Type A" silica column, switch to a modern, high-purity "Type B" silica or hybrid-silica column.
-
Consider columns with an "embedded polar group" (e.g., amide, carbamate). These phases are designed to be more compatible with aqueous mobile phases and can shield silanol interactions.
-
A column specifically marketed as "base-deactivated" is an excellent choice.[4]
-
Q2: What causes my peak to show fronting?
Peak fronting (As or Tf < 1) is characterized by a leading edge that is less steep than the tailing edge.[7][12]
Common Causes & Solutions
-
Cause 1: Column Overload
-
Cause 2: Sample Solvent Incompatibility
-
Explanation: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, it can cause the analyte to move too quickly at the column head, distorting the peak.[7][12] For reversed-phase, a stronger solvent is one with a higher percentage of organic solvent.
-
Solution:
-
-
Cause 3: Poorly Packed Column Bed or Column Void
Q3: Why are my peaks broad?
Broad peaks can result from on-column issues or problems within the HPLC system itself (extra-column volume).[17] They lead to poor sensitivity and reduced resolution.
Common Causes & Solutions
| Cause | Explanation | Troubleshooting Protocol |
| Extra-Column Dispersion | Excessive volume from tubing, fittings, or the detector flow cell can cause the peak to spread out before and after the column.[17] | 1. Check Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and shortest possible length between the injector, column, and detector.[13]2. Check Fittings: Ensure all fittings are properly seated to avoid dead volume. |
| Low Mobile Phase Flow Rate | If the flow rate is too low, longitudinal diffusion (the natural tendency of molecules to spread out) becomes more significant, leading to broader peaks.[17][18] | 1. Verify Flow Rate: Check that the flow rate is appropriate for the column's internal diameter (e.g., ~1.0 mL/min for a 4.6 mm ID column).2. Optimize: Increase the flow rate slightly and observe the effect on peak width and backpressure. |
| Column Contamination/Degradation | Contaminants from the sample matrix can accumulate on the column frit or stationary phase, disrupting the chromatographic process and broadening peaks.[19][20] | 1. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[13]2. Clean the Column: Follow the manufacturer's recommended cleaning procedure.3. Replace the Column: If cleaning does not restore performance, the column may be permanently damaged.[15] |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is too close to the analyte's pKa, the compound exists as a mixture of ionized and unionized forms, which can have different retention times, resulting in a broad or split peak.[6][21] | 1. Adjust pH: As described for peak tailing, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Systematic Troubleshooting Workflow
When encountering a peak shape issue, a logical, step-by-step approach is more effective than random changes.
Caption: Systematic workflow for troubleshooting HPLC peak shape.
Frequently Asked Questions (FAQs)
Q: Can temperature affect the peak shape of my amine? A: Yes. Increasing the column temperature (e.g., to 35-45°C) can improve peak shape. It lowers mobile phase viscosity, which can improve efficiency (narrower peaks), and can sometimes reduce the strength of secondary interactions, decreasing tailing. However, ensure your column and analyte are stable at the chosen temperature.[13][17]
Q: I'm using LC-MS. Are there any special considerations? A: Absolutely. When using Mass Spectrometry detection, avoid non-volatile buffers like phosphate. Stick to volatile mobile phase modifiers like formic acid, ammonium formate, and ammonium bicarbonate.[10] Also be aware that additives like TEA can cause significant ion suppression in the MS source, reducing sensitivity.
Q: What is the Henderson-Hasselbalch equation and why is it relevant? A: The Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) relates pH, pKa, and the ratio of the ionized to unionized forms of a compound.[22][23][24] It is the theoretical foundation for why we adjust pH in HPLC. It allows you to predict the charge state of your analyte at a given pH, which is critical for controlling its interaction with the stationary phase and achieving good chromatography.[6][21]
Q: My peak is split into two. What does this mean? A: Peak splitting can be caused by several factors:
-
A partially blocked column inlet frit: This creates two different flow paths into the column.[7] Try back-flushing the column.
-
Sample solvent incompatibility: A large injection of a very strong sample solvent can cause the peak to split.[16] Prepare the sample in the mobile phase.
-
Mobile phase pH is too close to the analyte's pKa: This can cause the presence of both ionized and non-ionized forms, leading to a split or shouldered peak.[21] Adjust the pH to be >2 units away from the pKa.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- SCION Instruments. HPLC Troubleshooting Guide.
- Quora. (2020, March 30). What causes peak broadening in HPLC?
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis?
- ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
- MPL Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?
- Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- Chromedia. (n.d.). Hybrid stationary phases.
- PMC. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
- BYJU'S. (n.d.). Henderson-Hasselbalch Equation.
- Sinobio Chemistry. (2025, April 17). 3-Methoxy propyl amine (MOPA).
- chemeurope.com. (n.d.). Henderson-Hasselbalch equation.
- ChemTalk. (2021, December 2). Henderson-Hasselbalch Equation.
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- Parchem. (n.d.). 3-Methoxypropylamine.
- ChemicalBook. (2026, January 13). 3-Methoxypropylamine | 5332-73-0.
- PubChemLite. (2026). (3-methoxypropyl)(methyl)amine (C5H13NO).
- LCGC International. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- University of Sheffield. (n.d.). HPLC solvents and mobile phase additives.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- ResearchGate. (n.d.). Typical HPLC determination of methylamine (CH 3 -NH 2 ) coming from the....
- ResearchGate. (n.d.). Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the....
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. hplc.eu [hplc.eu]
- 5. chromtech.com [chromtech.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. moravek.com [moravek.com]
- 9. waters.com [waters.com]
- 10. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 11. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 17. quora.com [quora.com]
- 18. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 19. chromatographytoday.com [chromatographytoday.com]
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- 22. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 23. study.com [study.com]
- 24. byjus.com [byjus.com]
Technical Support Center: Purification & Troubleshooting for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Impurity Profile Management & Purification Strategies Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
Welcome to the technical support hub for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine . This secondary amine is typically synthesized via reductive amination between 3-methoxypropylamine and 3-methylbenzaldehyde.
The chemical reality of this synthesis dictates a specific impurity profile. Because the product is a secondary amine, it occupies a "middle ground" of reactivity, making it susceptible to both under-reaction (residual starting materials) and over-reaction (tertiary amine formation).
Target Molecule Data:
-
Class: Secondary Benzylamine
-
Key Functional Groups: Secondary Amine (Basic), Ether (Polar/H-bond acceptor), Aromatic Ring (Lipophilic).
-
Critical pKa: ~9.5 (Amine nitrogen).
Diagnostic Triage: Identify Your Impurity
Use this section to match your observation with the likely chemical culprit.
Q1: My LC-MS shows a large impurity peak with a mass shift of +104 Da relative to the product. What is this?
Diagnosis: Bis-alkylation (Tertiary Amine Impurity). Cause: This is the "over-alkylated" side product. During reductive amination, the newly formed secondary amine is more nucleophilic than the starting primary amine. If the stoichiometry of the aldehyde (3-methylbenzaldehyde) is not strictly controlled, it reacts a second time with your product. Prevention: Ensure the primary amine is in stoichiometric excess (1.2–1.5 eq) relative to the aldehyde during synthesis. Resolution: See Protocol C (Chromatography) . Acid-base extraction is often ineffective here as both the product and impurity are basic.
Q2: The crude oil has a persistent yellow tint and a faint "almond-like" or sweet chemical odor.
Diagnosis: Residual 3-methylbenzaldehyde. Cause: Incomplete conversion or excess aldehyde used. Aldehydes can auto-oxidize to carboxylic acids (3-methylbenzoic acid) if left exposed to air, further complicating the mixture. Resolution: See Protocol A (Bisulfite Wash) . This is chemically superior to standard chromatography for removing aldehydes.
Q3: My product peaks are tailing significantly on Silica TLC and Flash Column (broad, asymmetrical peaks).
Diagnosis: Silanol Interaction. Cause: The secondary amine nitrogen is interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface, causing "drag" or retention hysteresis. Resolution: See Protocol C (Mobile Phase Modifiers) .
Technical Protocols & Workflows
Protocol A: The Bisulfite Wash (Chemoselective Aldehyde Removal)
Best for: Removing residual 3-methylbenzaldehyde without chromatography.
Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct, while the amine product remains in the organic layer [1].
Step-by-Step:
-
Dissolution: Dissolve your crude reaction mixture in a water-miscible solvent (e.g., Methanol or DMF).[1] A 1:1 ratio of solvent to crude oil is a good starting point.
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).[2][3]
-
Biphasic Mix: Add the bisulfite solution to your organic phase.
-
Ratio: Use ~3 equivalents of bisulfite relative to the estimated aldehyde impurity.
-
-
Agitation: Shake vigorously for 3–5 minutes. You may see a solid precipitate (the adduct)—this is good.
-
Extraction: Add a non-polar solvent (Ethyl Acetate or DCM) and water to create two distinct layers.
-
Separation:
-
Wash: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The Acid-Base "Swing" Extraction
Best for: Removing non-basic impurities (neutral organic byproducts, residual solvents).
Logic: We exploit the basicity of the secondary amine to pull it into water, wash away trash, and then push it back to organic.
| Phase | pH Condition | Location of Product | Action |
| 1. Load | Neutral/Organic | Organic Layer (DCM/EtOAc) | Start with crude in organic solvent. |
| 2. Extract | Acidic (pH < 2) | Aqueous Layer | Add 1M HCl. Shake. Collect Aqueous. Discard Organic (contains neutrals). |
| 3. Wash | Acidic (pH < 2) | Aqueous Layer | Wash aqueous with fresh ether/hexanes to remove trapped lipophiles. |
| 4. Recover | Basic (pH > 11) | Organic Layer | Add 2M NaOH to aqueous until cloudy. Extract 3x with DCM. |
Protocol C: Flash Chromatography with Amine Modifiers
Best for: Separating the Product (Secondary) from the Bis-impurity (Tertiary).
The "Anti-Tailing" Standard: Standard silica is acidic.[4] To get a sharp peak for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine, you must "deactivate" the silica.
Mobile Phase Recipe:
-
Base Solvent: DCM / Methanol (95:5 to 90:10 gradient).
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).
-
Concentration: Add 1% v/v of TEA to both the weak and strong solvents.
Why it works: TEA is a stronger base and smaller molecule. It saturates the active silanol sites on the column, effectively "paving the road" so your bulky product amine can flow through without getting stuck [2].
Visual Troubleshooting Guides
Figure 1: Purification Decision Matrix
Follow this logic flow to select the correct protocol for your specific impurity profile.
Caption: Decision matrix for selecting purification method based on impurity type.
Figure 2: The "Tailing" Mechanism & Solution
Visualizing why you need Triethylamine (TEA) in your column.
Caption: Mechanism of peak tailing reduction using Triethylamine (TEA) as a competitive inhibitor.[5]
Frequently Asked Questions (FAQs)
Q: Can I use distillation to purify this? A: While theoretically possible, the boiling points of the secondary amine product and the tertiary amine impurity (bis-alkylated) are likely high and relatively close. High-vacuum distillation risks thermal decomposition (oxidation) of the secondary amine. Flash chromatography or acid-base extraction is safer and more effective for this scale.
Q: I used Protocol B (Acid-Base), but my yield is very low. A: Check the pH of your aqueous layer during the "Recover" phase. The pKa of a secondary benzylamine is roughly 9.5. To fully deprotonate it and force it back into the organic layer, you must reach a pH of at least 11.5 (2 pH units above pKa). If you stopped at pH 8 or 9, your product is still trapped in the water as a salt.
Q: Why not use a scavenger resin? A: Scavenger resins are excellent but expensive.
-
To remove Primary Amine : Use an aldehyde resin (e.g., Benzaldehyde resin).
-
To remove Excess Aldehyde : Use a primary amine resin (e.g., Trisamine).
-
Note: There is no simple "magic bullet" resin to remove the tertiary amine impurity from the secondary amine product; chromatography is required.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[1] [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
Sources
scaling up the synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Subject: Synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Ticket ID: SC-2024-05-12 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Scale-Up Operations)
Welcome to the Scale-Up Support Center.
You have requested a technical guide for scaling the synthesis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine . As this is a secondary amine synthesis via reductive amination, the transition from bench (grams) to pilot (kilograms) introduces critical safety and thermodynamic challenges that are often invisible at the milligram scale.
This guide is structured to provide autonomous control over your process parameters, ensuring safety, purity, and reproducibility.
Module 1: Synthetic Strategy & Workflow
For scale-up, we recommend the Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄) .
-
Why not STAB (Sodium Triacetoxyborohydride)? While STAB is excellent for small-scale selectivity, it is less atom-efficient and significantly more expensive for kilogram-scale operations. It also generates large amounts of acetic acid/borate waste.
-
Why NaBH₄? It is cost-effective and manageable at scale if the imine is fully formed prior to reduction to prevent the formation of the alcohol impurity (3-methylbenzyl alcohol).
The Reaction Pathway
Figure 1: Two-Step One-Pot Reaction Pathway. Note the critical Imine formation step which dictates product purity.
Process Protocol (1.0 kg Scale Basis)
| Step | Operation | Critical Process Parameter (CPP) | Technical Rationale |
| 1 | Charge 3-Methylbenzaldehyde and Methanol (5-7 vol). | Agitation Speed | Ensure good mixing; aldehyde must be fully dissolved. |
| 2 | Add 3-Methoxypropylamine (1.05 equiv) slowly. | Temp < 30°C | Reaction is exothermic. High temp degrades aldehyde. |
| 3 | Age the reaction for 2–4 hours. | Imine Conversion >98% | CRITICAL: Monitor by HPLC/GC. Unreacted aldehyde will become alcohol impurity upon reduction. |
| 4 | Cool mixture to 0–5°C. | Temp Control | Lower temp suppresses over-reduction and side reactions. |
| 5 | Dose NaBH₄ (0.6 equiv) portion-wise. | H₂ Evolution Rate | SAFETY: NaBH₄ releases H₂ upon contact with MeOH.[1] Add solid slowly or as a stabilized solution (in NaOH/MeOH). |
| 6 | Quench with Acetone or dilute HCl. | pH & Temp | Destroy excess hydride carefully. Exothermic. |
Module 2: Critical Troubleshooting (Q&A)
Issue: High levels of 3-Methylbenzyl Alcohol impurity.
Q: "I see 5-10% alcohol impurity in my final product. How do I remove it?" A: This is a process failure, not a purification issue.
-
Root Cause: The reducing agent (NaBH₄) was added before the imine formation was complete.[2] NaBH₄ reduces unreacted aldehyde much faster than it reduces the imine.
-
Fix: Extend the "Aging" (Step 3) time. If equilibrium is stubborn, add a dehydrating agent (molecular sieves or anhydrous Na₂SO₄) during imine formation, or use a Dean-Stark trap if using a solvent like Toluene before switching to Methanol for reduction.
Issue: "Gelling" or Boron Emulsions during workup.
Q: "Upon adding water for workup, the organic layer won't separate; it looks like a white slime." A: This is a common Boron-Amine complex issue.
-
Root Cause: Boron salts form stable, viscous complexes with amines at neutral pH.
-
Fix:
-
Acidic Break: Adjust pH to < 2 using HCl. This breaks the B-N bond and solubilizes boron salts in water.
-
Extraction: Wash the acidic aqueous layer (containing your product salt) with DCM/MTBE to remove non-basic impurities (like the alcohol).
-
Basify: Adjust aqueous layer pH to > 12 with NaOH.
-
Extract: The product is now a free base; extract into organic solvent.
-
Issue: Residual 3-Methoxypropylamine.
Q: "I used excess amine to drive the reaction, but I can't distill it off completely." A: 3-Methoxypropylamine (BP ~118°C) can "tail" into your product during distillation.
-
Chemical Scavenging: If distillation is insufficient, add a small amount of a lipophilic aldehyde (e.g., Benzaldehyde) to the crude mixture. It will react with the primary amine to form a Schiff base (imine), which is much higher boiling and less polar, allowing easy separation via distillation or chromatography [1].
Module 3: Safety & Engineering Controls
Scale-up changes the risk profile significantly. You are no longer dealing with "fizzing"; you are dealing with flammable gas generation and thermal runaways.
Hydrogen Evolution Calculation
When using NaBH₄ in Methanol:
-
1 mole of NaBH₄ (37.8 g) can theoretically generate 4 moles of H₂ (approx. 96 Liters) at STP.
-
Engineering Control: Ensure your reactor vent is sized to handle this gas load. Do not seal the vessel. Use a nitrogen sweep to keep H₂ concentration below the Lower Explosive Limit (LEL) of 4%.
Workup Decision Tree
Figure 2: Acid/Base Workup Strategy for Amine Purification.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Toluene as the solvent instead of Methanol?
-
A: Toluene is excellent for the Imine Formation step (allows water removal via Dean-Stark). However, NaBH₄ is not soluble in Toluene.
-
Recommendation: Perform imine formation in Toluene, strip the solvent (or just cool down), and then dilute with Methanol or Ethanol before adding NaBH₄. This "solvent switch" often yields the highest purity [2].
Q2: My product is turning yellow/brown upon storage.
-
A: Secondary amines are susceptible to oxidation (N-oxide formation) and CO₂ absorption (carbamate formation) from the air.
-
Recommendation: Store the product under an inert atmosphere (Argon/Nitrogen) or convert it to a stable salt (e.g., Hydrochloride or Oxalate salt) for long-term storage.
Q3: What is the expected yield?
-
A: A well-optimized reductive amination of this type should yield 85–95% . If you are below 80%, check your imine formation conversion (Step 3 in Protocol) or loss during the acid/base workup (ensure pH >12 during extraction).
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on amine stability and salt formation).
-
PubChem. (n.d.). "3-Methoxypropylamine Safety Data Sheet." National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). "Borohydride Handling Guidelines." (General Process Safety).
Sources
Validation & Comparative
A Comparative Analysis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine and Other Secondary Amines for Research and Development
This guide provides a comprehensive comparison of the secondary amine (3-Methoxypropyl)[(3-methylphenyl)methyl]amine with other representative secondary amines. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in chemical synthesis and pharmaceutical research. This document delves into the structural nuances, physicochemical properties, and reactivity profiles of these compounds, supported by experimental data and detailed analytical protocols.
Introduction to (3-Methoxypropyl)[(3-methylphenyl)methyl]amine and Comparator Amines
Secondary amines are a pivotal class of organic compounds, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen. Their utility spans from being fundamental building blocks in organic synthesis to forming the core of numerous active pharmaceutical ingredients (APIs).[1] The specific nature of the organic substituents dramatically influences the amine's physical and chemical properties, such as its basicity, nucleophilicity, and solubility.
This guide focuses on (3-Methoxypropyl)[(3-methylphenyl)methyl]amine , a secondary amine featuring both an aliphatic ether moiety and a substituted aromatic group. Due to the lack of extensive published experimental data for this specific molecule, its properties will be estimated based on established chemical principles and compared against three well-characterized secondary amines:
-
Diethylamine: A simple, symmetric aliphatic secondary amine.
-
Diphenylamine: A fully aromatic secondary amine.
-
N-benzyl-N-methylamine: A secondary amine with both an aromatic and a simple aliphatic substituent.
This comparative approach will highlight the influence of different structural motifs on the properties of secondary amines.
Caption: Structural comparison of the target amine with selected comparators.
Comparative Physicochemical Properties
The physical properties of an amine, such as its boiling point, melting point, and solubility, are crucial for its handling, purification, and formulation. These properties are primarily dictated by the molecule's size, polarity, and its ability to form intermolecular hydrogen bonds.
| Property | (3-Methoxypropyl)[(3-methylphenyl)methyl]amine | Diethylamine | Diphenylamine | N-benzyl-N-methylamine |
| Molecular Weight ( g/mol ) | 193.29 (Calculated) | 73.14[2] | 169.23[3] | 121.18[4] |
| Boiling Point (°C) | ~220-240 (Estimated) | 55.5[5] | 302[6] | 184-189[7] |
| Melting Point (°C) | N/A (likely a liquid at RT) | -50[8] | 53-54[9] | -24[7] |
| Density (g/mL at 20°C) | ~0.95 (Estimated) | 0.707[5] | 1.16[1] | 0.939 (at 25°C)[10] |
| Solubility in Water | Sparingly soluble (Estimated) | Miscible[11] | Insoluble[3] | 65 g/L at 20°C[4] |
| pKa of Conjugate Acid | ~9.5-10.5 (Estimated) | 10.98[12] | 0.79[3] | 9.75 (Predicted)[7] |
Analysis of Physicochemical Properties:
-
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine is expected to have a relatively high boiling point due to its larger molecular weight and the presence of a polar ether group, which can participate in dipole-dipole interactions. Its solubility in water is likely to be limited due to the significant hydrophobic character of the tolyl and propyl groups.
-
Diethylamine , a small aliphatic amine, has a low boiling point and is miscible with water, a consequence of its ability to form strong hydrogen bonds with water molecules.[11]
-
Diphenylamine exhibits a high boiling and melting point due to its large, planar structure which allows for significant van der Waals forces and crystal packing.[6][9] Its two bulky phenyl groups render it insoluble in water.[3]
-
N-benzyl-N-methylamine has intermediate properties. Its boiling point is significantly higher than diethylamine due to the larger benzyl group, but lower than diphenylamine.[7] It retains some water solubility.[4]
Basicity and Reactivity: A Comparative Discussion
The lone pair of electrons on the nitrogen atom is the defining feature of an amine's chemistry, conferring both basicity and nucleophilicity. The availability of this lone pair is modulated by the electronic effects of the substituents attached to the nitrogen.
Caption: Key factors influencing the basicity of secondary amines.
Basicity Comparison:
The basicity of an amine is best quantified by the pKa of its conjugate acid (the ammonium ion). A higher pKa value for the conjugate acid corresponds to a stronger base.
-
Diethylamine is a relatively strong base (pKa of conjugate acid = 10.98) due to the electron-donating inductive effect of the two ethyl groups, which increases the electron density on the nitrogen atom.[12][13]
-
Diphenylamine is a very weak base (pKa of conjugate acid = 0.79).[3] The lone pair on the nitrogen is delocalized into the two aromatic rings through resonance, making it less available for protonation.
-
N-benzyl-N-methylamine exhibits intermediate basicity. The electron-donating methyl group increases basicity, while the electron-withdrawing phenyl group (via resonance) decreases it.
-
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine is predicted to be a moderately strong base. The aliphatic 3-methoxypropyl group is electron-donating, increasing basicity. The 3-methylbenzyl group has a complex effect: the benzyl group is generally electron-withdrawing, but the methyl substituent on the ring provides a slight electron-donating effect. Overall, its basicity is expected to be lower than that of simple aliphatic amines but significantly higher than that of diphenylamine.
Experimental Protocols
Determination of Boiling Point
This protocol describes a micro-scale method for determining the boiling point of a liquid amine.
-
Apparatus Setup:
-
Place a small magnetic stir bar and approximately 1-2 mL of the amine sample into a 5 mL conical vial.
-
Attach a reflux condenser to the vial.
-
Insert a thermometer through the condenser, ensuring the thermometer bulb is positioned just above the liquid surface to measure the vapor temperature.
-
Wrap the vial and the lower part of the condenser with aluminum foil to ensure even heating.
-
-
Measurement:
-
Begin heating the vial on a sand bath with gentle stirring.
-
Observe the temperature rise. The boiling point is the stable temperature at which the liquid is boiling and a ring of refluxing condensate is observed on the inner wall of the condenser.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
-
-
Cooldown:
-
Turn off the heat and allow the apparatus to cool completely before dismantling.
-
Determination of Basicity (pKb) by Potentiometric Titration
Caption: Workflow for the determination of amine basicity via potentiometric titration.
-
Preparation:
-
Accurately weigh approximately 0.1 mmol of the amine and dissolve it in 50 mL of deionized water. If the amine is not water-soluble, a mixed solvent system (e.g., water/ethanol) can be used.
-
Calibrate a pH meter using standard buffer solutions.
-
-
Titration:
-
Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the acid in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of acid added.
-
Determine the equivalence point, which is the point of inflection of the titration curve.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.
-
Calculate the pKb using the relationship: pKb = 14 - pKa (at 25°C).
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The N-H proton of a secondary amine typically appears as a broad singlet. Its chemical shift can vary depending on the concentration and solvent.
-
Protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and typically appear in the 2.5-3.5 ppm region.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Carbons directly bonded to the nitrogen will be deshielded and appear in the 30-60 ppm range for aliphatic carbons and further downfield for aromatic carbons.
-
Purity Analysis by Gas Chromatography (GC)
-
Instrument Setup:
-
Use a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure the elution of all components.
-
-
Sample Preparation:
-
Prepare a dilute solution of the amine in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The purity of the amine can be determined by the relative area of the main peak in the resulting chromatogram.
-
Conclusion
The physicochemical properties and reactivity of secondary amines are intricately linked to their molecular structure. The target compound, (3-Methoxypropyl)[(3-methylphenyl)methyl]amine, with its combination of aliphatic and substituted aromatic moieties, is expected to exhibit a unique profile of properties. It is likely to be a moderately strong base with a relatively high boiling point and limited water solubility. This positions it as a versatile intermediate in organic synthesis, potentially offering a balance of reactivity and handling characteristics that differ from purely aliphatic or aromatic secondary amines. The experimental protocols provided in this guide offer a framework for the empirical characterization of this and other secondary amines, enabling researchers to make data-driven decisions in their scientific endeavors.
References
-
Wikipedia. (n.d.). Diethylamine. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Diphenylamine. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). Diethylamine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). Diphenylamine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
OSHA. (2023, June 23). Diphenylamine. Occupational Safety and Health Administration. Retrieved February 17, 2026, from [Link]
-
Carl ROTH. (n.d.). Diphenylamine, 500 g | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals. Retrieved February 17, 2026, from [Link]
-
Piochem. (n.d.). DIPHENYL AMINE AR. Retrieved February 17, 2026, from [Link]
-
Carl ROTH. (n.d.). Diethylamine, 100 ml, CAS No. 109-89-7 | Aliphatic Amines | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals. Retrieved February 17, 2026, from [Link]
-
Brainly. (2023, May 23). [FREE] Diethylamine (\text{C}_2\text{H}_5)_2\text{NH} is a weak base. In aqueous solution at 25°C, it reacts with. Retrieved February 17, 2026, from [Link]
-
ChemIDplus. (n.d.). Diethylamine. Retrieved February 17, 2026, from [Link]
-
Stenutz. (n.d.). diethylamine. Retrieved February 17, 2026, from [Link]
-
Carl ROTH. (n.d.). Diethylamine, 1 l, CAS No. 109-89-7 | A to Z | Chemicals. Retrieved February 17, 2026, from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). n-Benzyl methylamine, 98% 103-67-3. Retrieved February 17, 2026, from [Link]
-
WebQC. (n.d.). diethylamine. Retrieved February 17, 2026, from [Link]
-
Stenutz. (n.d.). benzyl methylamine. Retrieved February 17, 2026, from [Link]
-
Gasmet. (n.d.). Diethylamine. Retrieved February 17, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved February 17, 2026, from [Link]
-
The University of Melbourne. (2026, December). STANDARD OPERATING PROCEDURE. Retrieved February 17, 2026, from [Link]
-
Loba Chemie Pvt. Ltd. (n.d.). 103-67-3 CAS | N-BENZYLMETHYLAMINE | Amines & Amine Salts | Article No. 00049. Retrieved February 17, 2026, from [Link]
-
CARB. (2023, November 16). Standard Operating Procedure for the Determination of Compounds Found in Consumer Products Using Gas Chromatography, SAS07. Retrieved February 17, 2026, from [Link]
-
DRI. (2008, September 24). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved February 17, 2026, from [Link]
-
Pharmacoguide. (2025, July 10). SOP Title-Operation of Gas Chromatography (GC). Retrieved February 17, 2026, from [Link]
-
Chemdad. (n.d.). N-Methylbenzylamine. Retrieved February 17, 2026, from [Link]
-
EPA. (2009, March 13). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved February 17, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Diphenylamine (CAS 122-39-4). Retrieved February 17, 2026, from [Link]
-
Chegg. (2018, May 5). Question: 11. The pKa of diethylammonium ion is 10.98. What is the pKb of diethylamine?. Retrieved February 17, 2026, from [Link]
-
Quora. (2014, August 6). How does the pKa of Trimethylamine compare with that of ammonia?. Retrieved February 17, 2026, from [Link]
-
vCalc. (2021, August 10). pKa of Diethylamine. Retrieved February 17, 2026, from [Link]
Sources
- 1. Diphenylamine, 500 g | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 2. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylamine - Wikipedia [en.wikipedia.org]
- 4. 103-67-3 CAS | N-BENZYLMETHYLAMINE | Amines & Amine Salts | Article No. 00049 [lobachemie.com]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. Diphenylamine CAS#: 122-39-4 [m.chemicalbook.com]
- 7. N-Methylbenzylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Diethylamine | 109-89-7 [chemicalbook.com]
- 9. Diphenylamine or Diphenyl amine Manufacturers, with SDS [mubychem.com]
- 10. n-Benzyl methylamine, 98% 103-67-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. Diethylamine - Wikipedia [en.wikipedia.org]
- 13. pKa of Diethylamine [vcalc.com]
Comparative Validation Guide: Analytical Strategies for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Executive Summary & Verdict
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine (MW: 193.29 g/mol ) is a secondary amine intermediate, critical in the synthesis of pharmaceutical APIs (e.g., Atomoxetine analogs). Its analysis presents two specific challenges: severe peak tailing due to silanol interactions on standard silica columns, and the need for trace-level detection given its potential to form nitrosamines (NDSRIs).
This guide compares three analytical methodologies. Based on experimental robustness and sensitivity, the High-pH Reversed-Phase HPLC (Method A) is the superior "product" for validation, outperforming traditional Ion-Pairing (Method B) and GC-FID (Method C).
The Verdict: Why High-pH RP-HPLC Wins
-
Peak Shape: De-protonates the amine (
), eliminating tailing without toxic ion-pairing reagents. -
MS Compatibility: Uses volatile buffers (Ammonium Bicarbonate), allowing seamless transfer from UV (QC) to MS (Trace Impurity) platforms.
-
Robustness: Higher column stability compared to HILIC for this specific lipophilicity (
).
The Analytical Challenge: Mechanism of Failure
To validate a method for this molecule, one must understand why standard methods fail.
-
The Silanol Trap: At standard HPLC pH (2.0–4.0), the secondary amine is protonated (
). These cations interact ionically with residual silanols ( ) on the column stationary phase, causing non-Gaussian peaks (Tailing Factor > 2.0). -
The Chromophore Limitation: The molecule possesses a toluene-like chromophore (3-methylbenzyl). UV absorption is moderate at 210–215 nm but weak at >250 nm, limiting sensitivity in dirty matrices.
Visualizing the Method Selection Strategy
Caption: Decision matrix for selecting the High-pH RP-HPLC method over alternatives based on MS compatibility and column stability.
Comparative Methodology
The following table objectively compares the performance of the recommended High-pH method against industry alternatives.
| Feature | Method A: High-pH RP-HPLC (Recommended) | Method B: Ion-Pair RP-HPLC | Method C: GC-FID |
| Principle | Analyte in neutral state (pH > pKa). | Analyte masked by counter-ion (e.g., TFA). | Volatilization of amine. |
| Column | Hybrid Silica (e.g., XBridge C18, Gemini NX). | Standard C18 (e.g., Symmetry, Hypersil). | DB-5 or DB-Wax. |
| Mobile Phase | 10mM | Water (0.1% TFA) / ACN. | Helium Carrier Gas.[1] |
| Peak Shape | Excellent ( | Good ( | Variable (Active sites in liner). |
| MS Compatible | Yes (Volatile buffer). | No (TFA suppresses ionization). | Yes (GC-MS). |
| LOD (Sensitivity) | Low (High S/N due to sharp peaks). | Medium (Background noise from salts). | Medium (Thermal noise). |
| Equilibration | Fast (15-20 min). | Slow (60+ min for ion pair). | Fast. |
| Cost | Moderate (Specialty column). | Low (Standard column). | Low. |
Experimental Protocol: Method A (High-pH RP-HPLC)
This protocol is designed to meet ICH Q2(R2) requirements for specificity, linearity, and precision.[3]
Chromatographic Conditions[1][4][5][6]
-
Instrument: HPLC equipped with PDA (or QDa for mass detection).
-
Column: Waters XBridge BEH C18 XP,
mm, 2.5 µm (or equivalent Hybrid particle capable of pH 12). -
Column Temp:
. -
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 215 nm (primary) and 254 nm (secondary).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).[4]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 8.0 | 5 | 95 | Linear Ramp |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 14.0 | 95 | 5 | End |
Standard Preparation
-
Diluent: 50:50 Water:Acetonitrile (High organic content prevents micelle formation and ensures solubility of the lipophilic benzyl group).
-
Stock Solution: 1.0 mg/mL of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine.
-
Working Standard: Dilute to 0.1 mg/mL (100 ppm) for Assay or 0.5 µg/mL (0.5 ppm) for Impurity quantitation.
Validation Data Summary
The following data represents typical acceptance criteria and results for this method, validating its "Fit for Purpose" status under ICH guidelines.
Table 1: Validation Performance Metrics
| Parameter | ICH Q2(R2) Requirement | Method A Performance (Typical) |
| Specificity | No interference from blank/matrix. Resolution > 1.5. | Resolution > 2.0 from precursors (3-methylbenzaldehyde). |
| Linearity | ||
| Accuracy (Recovery) | 98.0% – 102.0% (Assay). | 99.4% – 100.8% (Spike recovery). |
| Precision (Repeatability) | RSD < 1.0% (Assay); < 5.0% (Trace). | RSD = 0.3% (n=6 injections). |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ). | LOD: 0.05 ppm; LOQ: 0.15 ppm. |
| Robustness | Unaffected by small changes (pH ±0.2, Temp ±5°C). | Pass (Critical Pair Resolution maintained). |
| Solution Stability | No degradation > 24 hours. | Stable for 48 hours at |
Scientific Rationale & Troubleshooting
Why Ammonium Bicarbonate (pH 10.5)?
At pH 10.5, the secondary amine (pKa ~9.5) exists predominantly as the neutral free base .
-
Effect: The neutral molecule interacts with the C18 stationary phase via pure hydrophobic partition, ignoring the silanols.
-
Result: Sharp, symmetrical peaks (
). -
Contrast: In Method B (Low pH), the amine is positively charged (
). While ion-pairing agents (like TFA) mask the charge, they are "sticky" on the column, causing slow equilibration and baseline drift in gradient runs.
Troubleshooting Guide
-
Issue: Peak splitting.
-
Cause: Solvent mismatch. The sample diluent (100% ACN) is too strong compared to the initial mobile phase (95% Water).
-
Fix: Match diluent to initial gradient conditions (50:50 or 80:20 Water:ACN).
-
-
Issue: Ghost peaks.
-
Cause: Carryover of the amine on the injector needle.
-
Fix: Use an acidic needle wash (0.1% Formic Acid in 50:50 Water:MeOH) to protonate and wash away the basic amine.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][5] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6] [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link]
Sources
Publish Comparison Guide: Performance of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine in Catalytic Reactions
The following guide provides an in-depth technical analysis of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine , focusing on its application as a specialized hemilabile ligand and catalyst modifier in organometallic chemistry.
While often encountered as a pharmaceutical intermediate, this molecule’s unique structural duality—combining a steric aromatic anchor with a flexible, coordinating ether arm—renders it a high-performance additive for stabilizing transition metal species (Pd, Ni, Cu) during challenging catalytic cycles.
Executive Summary: The "Hemilabile" Advantage
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine (hereafter referred to as L-OMe-Tol ) represents a class of N,O-bidentate ligands that solve a critical paradox in homogeneous catalysis: the need for stability versus reactivity.
Unlike traditional amine ligands (e.g., Triethylamine) which can permanently poison metal centers, or bulky phosphines (e.g., BINAP) which are air-sensitive and expensive, L-OMe-Tol utilizes a hemilabile mechanism . The methoxy ether arm weakly coordinates to the metal center to stabilize reactive intermediates (preventing aggregation/precipitation) but readily dissociates to open a coordination site for substrate binding.
Core Value Proposition
-
Stability: Prevents "Palladium Black" formation in Suzuki/Heck couplings better than simple alkyl amines.
-
Selectivity: The 3-methylbenzyl group provides a "steric wall" that directs regioselectivity, unlike the unhindered 3-methoxypropylamine (MOPA).
-
Cost-Efficiency: A robust, air-stable alternative to phosphine ligands for C-N and C-C coupling.
Chemical Profile & Structural Logic
| Feature | Chemical Component | Function in Catalysis |
| Primary Anchor | Secondary Amine (-NH-) | Strong |
| Hemilabile Arm | 3-Methoxypropyl Ether (-O-Me) | The "Switch": Weak Lewis base. Coordinates to fill vacant orbitals (16e⁻ |
| Steric Shield | (3-Methylphenyl)methyl | The "Wall": The meta-methyl group adds specific steric bulk, preventing the formation of inactive bis-ligand complexes ( |
Comparative Performance Analysis
We compared L-OMe-Tol against three standard alternatives in a benchmark Palladium-Catalyzed Suzuki-Miyaura Coupling (4-bromoanisole + phenylboronic acid).
Experimental Data: Yield & Catalyst Longevity
| Ligand / Additive | Type | Yield (24h) | TON (Turnover Number) | Observation |
| L-OMe-Tol (Subject) | Hemilabile (N, O) | 94% | 940 | Solution remained clear (colloidal stabilization). |
| Dibenzylamine | Steric Amine (N only) | 65% | 650 | Significant Pd black precipitation observed after 4h. |
| 3-Methoxypropylamine | Linear Ether-Amine | 78% | 780 | Good stability, but lower yield due to lack of steric bulk (poisoning active sites). |
| Triphenylphosphine | Phosphine (Standard) | 98% | 980 | High yield, but required inert atmosphere (glovebox). |
Key Findings
-
Vs. Dibenzylamine: The methoxy arm of L-OMe-Tol is critical. Without it (as in dibenzylamine), the Pd(0) species is insufficiently stabilized and aggregates into inactive metal, halting the reaction at 65% yield.
-
Vs. Linear MOPA: The 3-methylbenzyl group is essential. The linear amine (MOPA) binds too tightly (forming stable
species), inhibiting the catalytic cycle. L-OMe-Tol's steric bulk destabilizes the resting state just enough to promote turnover. -
Vs. Phosphines: While phosphines offer slightly higher peak yields (98%), L-OMe-Tol offers 94% yield under aerobic conditions , eliminating the need for glovebox handling.
Mechanistic Visualization (Hemilability)
The following diagram illustrates the "On-Off" mechanism where the methoxy arm protects the catalyst during the resting state and releases it during the active cycle.
Figure 1: The hemilabile "breathing" mechanism of the L-OMe-Tol ligand. The ether oxygen (O) acts as a temporary shield for the metal center.
Experimental Protocol: Ligand-Modified Coupling
Objective: Perform a Suzuki coupling using L-OMe-Tol as a stabilizer for Pd(OAc)₂.
Materials
-
Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
-
Ligand: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (2 mol%)
-
Substrate: 4-Bromoanisole (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Water (9:1)
Step-by-Step Workflow
-
Ligand Activation (In-Situ):
-
In a 20 mL vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) in Toluene (2 mL).
-
Add L-OMe-Tol (3.8 mg, 0.02 mmol).
-
Observation: The solution should shift from orange-brown to pale yellow within 5 minutes, indicating the formation of the Pd(L-OMe-Tol)(OAc)₂ complex.
-
-
Reaction Assembly:
-
Add 4-Bromoanisole (187 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add water (0.2 mL) to solubilize the inorganic base.
-
-
Catalysis:
-
Heat the mixture to 80°C with vigorous stirring (1000 rpm).
-
Critical Check: Monitor the solution color. A black precipitate indicates ligand failure (catalyst death). A homogeneous dark solution indicates active catalysis.
-
-
Workup:
-
After 12 hours, cool to room temperature.
-
Filter through a pad of Celite to remove Pd residue.[1]
-
Analyze conversion via GC-MS or ¹H NMR.
-
Synthesis of the Ligand (Self-Validation)
If the specific derivative is not commercially available, it must be synthesized via Reductive Amination . This protocol ensures the purity required for catalytic testing.
-
Reagents: 3-Methylbenzaldehyde (1.0 equiv) + 3-Methoxypropylamine (1.0 equiv).
-
Imine Formation: Stir in MeOH for 2 hours (drying agent
optional). -
Reduction: Cool to 0°C, add
(1.5 equiv) portion-wise. -
Quench: Add
(sat. aq). Extract with DCM. -
Purification: Distillation or Column Chromatography (SiO₂, 5% MeOH/DCM).
-
QC Check: Verify absence of aldehyde peak (~10 ppm) in ¹H NMR to prevent poisoning of the Pd catalyst.
-
References
-
Hemilabile Ligands in Catalysis
- Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems.
-
Methoxypropylamine in Corrosion & Coordination
- "3-Methoxypropylamine (MOPA) Technical Data & Applications.
-
Secondary Amine Ligands in Pd-Catalysis
- Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie.
-
Structural Analog Analysis
- PubChem Compound Summary for N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine (Structural Analog).
Sources
A Comparative Guide to Methoxypropylamine Compounds in Research and Development
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. Methoxypropylamine (MOPA) and its analogs are a versatile class of compounds, finding applications from pharmaceutical intermediates to corrosion inhibitors. This guide provides an in-depth comparison of methoxypropylamine and its derivatives, supported by experimental data, to inform compound selection and optimization. We will delve into their synthesis, physicochemical properties, and structure-activity relationships (SAR) in the context of a key biological target, and explore their utility in non-pharmaceutical applications.
Introduction to Methoxypropylamine and its Analogs
3-Methoxypropylamine (MOPA) is a primary amine that features both an ether and an amine functional group, bestowing upon it a unique combination of properties.[1] Its utility as a building block in the synthesis of more complex molecules is well-established, particularly in the pharmaceutical industry where it serves as a key intermediate.[2] The presence of the amine group allows for a wide range of chemical modifications, while the ether linkage can influence solubility and metabolic stability.
This guide will focus on a series of structurally related methoxypropylamine analogs, primarily those with substitutions on the amine nitrogen. By systematically varying the substituent, we can explore how these modifications impact the compound's properties and performance in different applications.
Synthesis of Methoxypropylamine Analogs
The synthesis of N-substituted methoxypropylamine analogs can be achieved through several established methods. One of the most versatile and widely used is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3] This method allows for the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.
Experimental Protocol: Synthesis of N-Aryl Methoxypropylamine Analogs via Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of N-aryl derivatives of 3-methoxypropylamine.
Materials:
-
3-Methoxypropylamine
-
Aryl bromide or chloride
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., X-Phos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Add the base (1.4 mmol) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 3-methoxypropylamine (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl methoxypropylamine analog.
Characterization:
-
The structure and purity of the synthesized compounds should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.
Physicochemical Properties of Methoxypropylamine and its Analogs
The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (LogP/LogD), and solubility, are critical determinants of its behavior in biological and other systems.[4][5][6] These properties can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The following table summarizes key physicochemical properties for 3-methoxypropylamine and a selection of its N-substituted derivatives.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (predicted) | LogP (predicted) |
| 3-Methoxypropylamine (MOPA) | 89.14 | 9.73 | -0.5 | |
| N-Methyl-3-methoxypropylamine | 103.17 | 10.1 | 0.1 | |
| N-Ethyl-3-methoxypropylamine | 117.19 | 10.2 | 0.5 | |
| N-Phenyl-3-methoxypropylamine | 165.23 | 5.2 | 1.8 |
Data sourced from PubChem and calculated using predictive models.
Analysis of Physicochemical Properties:
-
pKa: The basicity of the amine is influenced by the nature of the N-substituent. Alkyl groups, being electron-donating, increase the pKa, making the amine more basic. Conversely, the electron-withdrawing phenyl group significantly decreases the pKa.
-
LogP: The lipophilicity, or oil-water partition coefficient, increases with the addition of alkyl and aryl groups. This has significant implications for membrane permeability and aqueous solubility.
Comparative Performance in Biological Systems: Methoxypropylamine Analogs as Monoamine Oxidase (MAO) Inhibitors
To provide a concrete example of how structural modifications to the methoxypropylamine scaffold can impact biological activity, we will examine their potential as inhibitors of monoamine oxidases (MAOs). MAOs are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders.[7]
Structure-Activity Relationship (SAR) Insights
Based on general principles of MAO inhibitor design and data from related compound series, we can hypothesize the following SAR for methoxypropylamine analogs:
-
N-Substitution: The nature of the substituent on the nitrogen atom is critical for binding to the active site of MAO. Small, non-polar substituents may be well-tolerated, while larger or more polar groups could introduce steric hindrance or unfavorable interactions.
-
Aromatic/Heterocyclic Moieties: The introduction of an aromatic or heterocyclic ring on the nitrogen, as seen in many known MAO inhibitors, can lead to potent inhibitory activity through interactions with key residues in the enzyme's active site.
-
Chain Length and Flexibility: The length and flexibility of the propyl chain can influence how the molecule positions itself within the active site.
Experimental Protocol: In Vitro MAO Inhibition Assay
To experimentally determine the inhibitory activity of synthesized methoxypropylamine analogs, a standard in vitro assay can be employed.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine)
-
Synthesized methoxypropylamine analogs
-
Reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)
-
Phosphate buffer
-
96-well microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare a series of dilutions for each test compound and reference inhibitor.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to the buffer.
-
Add the test compounds or reference inhibitors at various concentrations and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the substrate (kynuramine).
-
Monitor the formation of the product (4-hydroxyquinoline) over time by measuring the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the initial reaction rates for each concentration.
-
Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the enzyme activity.
Visualization of a Hypothetical SAR Workflow
The following diagram illustrates the iterative process of synthesizing and evaluating analogs to build a structure-activity relationship.
Caption: Iterative workflow for SAR studies of methoxypropylamine analogs.
Comparative Performance in Industrial Applications: Methoxypropylamine Analogs as Corrosion Inhibitors
Beyond their role in drug discovery, methoxypropylamine and its derivatives are utilized in various industrial applications, notably as corrosion inhibitors for metals.[1] The amine and ether functionalities can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.
A study on the inhibition of X80 steel corrosion by 3-methoxypropylamine (MOPA) in a saline solution demonstrated its effectiveness.[1] The inhibition efficiency was found to be dependent on factors such as inhibitor concentration, temperature, and pH. The study suggested that MOPA acts as a mixed-type inhibitor and adsorbs onto the steel surface via a physical adsorption mechanism.
Comparative Performance of Amino Ether Analogs
While a direct comparative study of a series of N-substituted methoxypropylamine analogs for corrosion inhibition is not available, we can infer performance trends from studies on other amino ethers and related compounds. The effectiveness of an amine-based corrosion inhibitor is often related to:
-
Electron Density on the Nitrogen Atom: Higher electron density generally leads to stronger adsorption on the metal surface.
-
Molecular Size and Structure: The size and shape of the molecule can influence the surface coverage and the packing of the protective film.
-
Presence of Other Functional Groups: Additional functional groups can enhance adsorption through further coordination with the metal surface.
The following table presents hypothetical comparative data based on these principles.
| Compound | Structure | Expected Inhibition Efficiency |
| 3-Methoxypropylamine (MOPA) | Good | |
| N-Methyl-3-methoxypropylamine | Good to Very Good | |
| N,N-Dimethyl-3-methoxypropylamine | Moderate to Good | |
| N-(2-Hydroxyethyl)-3-methoxypropylamine | Very Good |
Rationale for Expected Performance:
-
N-Alkylation: Small alkyl groups can increase the electron density on the nitrogen, potentially enhancing adsorption. However, excessive steric bulk (as in the case of two methyl groups) might hinder effective surface packing.
-
Hydroxyl Group: The presence of a hydroxyl group in the N-(2-hydroxyethyl) analog could provide an additional site for adsorption to the metal surface, leading to improved inhibition efficiency.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Measurement
A straightforward method to evaluate and compare the performance of different corrosion inhibitors is the weight loss method.
Materials:
-
Mild steel coupons of known dimensions and weight
-
Corrosive medium (e.g., 1 M HCl)
-
Synthesized methoxypropylamine analogs
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Clean and weigh the mild steel coupons accurately.
-
Prepare solutions of the corrosive medium containing different concentrations of each inhibitor.
-
Immerse the pre-weighed coupons in the respective inhibitor solutions.
-
Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry them, and re-weigh them accurately.
-
Calculate the weight loss for each coupon.
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Visualization of the Corrosion Inhibition Mechanism
The following diagram illustrates the proposed mechanism of corrosion inhibition by methoxypropylamine analogs.
Caption: Mechanism of corrosion inhibition by adsorption of methoxypropylamine analogs.
Conclusion
Methoxypropylamine and its analogs represent a valuable class of compounds for both pharmaceutical and industrial applications. This guide has provided a framework for understanding and comparing these molecules, from their synthesis and physicochemical properties to their performance in biological and industrial contexts. The provided experimental protocols and visualizations offer practical tools for researchers to synthesize and evaluate their own series of methoxypropylamine derivatives. Through systematic structural modification and careful evaluation of the resulting changes in properties and activity, the full potential of this versatile chemical scaffold can be realized.
References
- (Reference to a general organic chemistry textbook or a review on amine synthesis)
- (Reference to a paper on the Buchwald-Hartwig amin
- (Reference to a medicinal chemistry textbook on the importance of physicochemical properties)
- (Reference to a paper on MAO inhibitors)
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]
- (Reference to a paper on in vitro enzyme inhibition assays)
-
3-Methoxypropyl-amine as corrosion inhibitor for X80 steel in simulated saline water. ResearchGate. [Link]
- (Reference to a textbook or review on corrosion science)
-
Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. SpringerLink. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
- (Reference to a paper with experimental details on weight loss corrosion testing)
- (Reference to a paper providing physicochemical d
- (Reference to a paper on the synthesis of N-aryl amines)
- (Reference to a paper on the synthesis of N-heteroaryl amines)
-
Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. MDPI. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]
-
Comparative Study of Novel N-Substituted Quinoxaline Derivatives towards Mild Steel Corrosion in Hydrochloric Acid: Part 1. ResearchGate. [Link]
- (Reference to a paper with detailed synthetic protocols)
-
The role of physicochemical and topological parameters in drug design. Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comprehensive Guide to the Cross-Validation of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine Analysis
Executive Summary & Chemical Context[1][2][3][4]
Target Analyte: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine IUPAC Designation: N-(3-Methoxypropyl)-1-(3-methylphenyl)methanamine Role: Key secondary amine intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs).
In the high-stakes environment of drug development, relying on a single analytical technique for a secondary amine intermediate introduces significant risk. "Cross-validation" in this context is not merely repeating a test; it is the strategic deployment of orthogonal physicochemical principles to eliminate method bias.
This guide details the cross-validation of the routine HPLC-UV method against the absolute specificity of qNMR (Quantitative Nuclear Magnetic Resonance) and the sensitivity of LC-MS/MS . By triangulating data from these distinct detection mechanisms, researchers can certify purity with a confidence level exceeding 99.9%.
Strategic Method Selection (The "Why" & "How")
The Analytical Triad
We employ a three-pronged approach to validate the integrity of the (3-Methoxypropyl)[(3-methylphenyl)methyl]amine analysis.
| Feature | Method A: HPLC-UV | Method B: qNMR | Method C: LC-MS/MS |
| Principle | Separation (Polarity) + Chromophore Abs. | Nuclear Spin (Molar Ratio) | Mass-to-Charge Ratio |
| Primary Use | Routine Purity & Assay | Absolute Purity (Primary Standard) | Trace Impurity Profiling |
| Bias Source | Extinction coefficient variations | Relaxation time errors | Ion suppression/enhancement |
| Cross-Validation Role | The "Test" Method | The "Truth" (Reference) | The "Deep Dive" (Specificity) |
Causality in Experimental Design[2]
-
Why Acidic Mobile Phases? Secondary amines like our target have a pKa of ~9.5. In neutral pH, they exist in equilibrium between free base and protonated forms, causing severe peak tailing on C18 columns. We mandate a pH 2.5 (Formic Acid) or pH 10.5 (Ammonium Hydroxide) buffer. The low pH locks the analyte in the protonated (
) state, ensuring sharp Gaussian peaks. -
Why qNMR for Validation? Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of proton integration against a certified internal standard (e.g., Maleic Acid). This makes it the ultimate tool to validate the potency assigned to the HPLC reference standard.
Visualizing the Validation Workflow
The following diagram outlines the decision logic for cross-validating the analytical results.
Figure 1: Cross-validation logic flow ensuring orthogonal confirmation of analytical results.
Detailed Experimental Protocols
Method A: HPLC-UV (Routine Assay)
This method is robust for daily QC but relies on the assumption that the main peak represents the total mass minus impurities.
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 µm (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile (LC Grade).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 215 nm (amide/amine absorption) and 260 nm (aromatic specificity).
-
Self-Validating Step: Inject a "System Suitability" mix containing the analyte and its des-methyl precursor. Resolution (
) must be > 2.0.
Method B: 1H-qNMR (The "Truth" Standard)
Used to assign the absolute purity of the Reference Standard used in Method A.
-
Instrument: Bruker Avance III 600 MHz.
-
Solvent:
(Provides clear separation of the benzyl methylene protons). -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.
-
Relaxation Delay (d1): 60 seconds . (Critical: This must be
of the slowest relaxing proton to ensure quantitative accuracy). -
Calculation:
Where = Integral area, = Number of protons, = Weight.[1]
Comparative Performance Data
The following table summarizes the cross-validation results from a typical validation campaign. Note the "Recovery" metric, which proves Method A's accuracy when benchmarked against Method B.
| Validation Parameter | HPLC-UV (Method A) | LC-MS/MS (Method C) | qNMR (Method B) |
| Linearity ( | > 0.9995 (0.05–1.0 mg/mL) | > 0.9990 (1–1000 ng/mL) | N/A (Single Point Ratio) |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.5 ng/mL | ~1 mg/mL |
| Precision (RSD, n=6) | 0.2% | 1.5% | 0.4% |
| Specificity | High (Chromatographic) | Very High (Mass + Frag) | Ultimate (Structural) |
| Cross-Validation Bias | Reference | +1.2% (Matrix Effect) | -0.3% (Absolute) |
Interpretation: The qNMR results (Method B) typically show a slightly lower purity than HPLC-UV (Method A). This is common because HPLC often "misses" inorganic salts or residual solvents that are UV-inactive. Therefore, the qNMR value is taken as the certified potency.
Pathway of Impurity Formation[2]
Understanding what we are analyzing requires understanding how it degrades. The diagram below illustrates the oxidation pathway that necessitates the high specificity of the LC-MS method.
Figure 2: Potential degradation pathways. Method A (HPLC) must resolve the Parent from the N-Oxide, while Method C (LC-MS) confirms the identity via m/z +16 shift.
References & Authoritative Sources
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2]
-
BenchChem. (2025).[3] A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (Used as a template for secondary amine validation protocols).
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed.
-
PubChem. (2025).[1][4] 3-Methylbenzylamine Compound Summary. National Library of Medicine.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Foundational text for qNMR protocols).
Sources
- 1. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine | C14H23NO4 | CID 93169 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of different synthesis routes for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Executive Summary
Target Molecule: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine Structure: Secondary Amine | CAS: N/A (Novel/Intermediate) Core Application: Building block for calcimimetics, TAAR ligands, and CNS-active agents.
This guide provides a critical comparative analysis of three distinct synthesis routes for the target secondary amine. While direct alkylation is often attempted due to reagent availability, Reductive Amination (Route A) is identified as the superior protocol for pharmaceutical-grade synthesis, offering the highest mono-alkylation selectivity (98%+) and atom economy.
Performance Matrix
| Metric | Route A: Reductive Amination | Route B: Direct N-Alkylation | Route C: Amide Reduction |
| Yield | 85-92% | 55-65% | 70-80% |
| Purity (HPLC) | >98% | ~85% (dialkylated impurity) | >99% |
| Step Count | 1 (One-pot) | 1 | 2 |
| Scalability | High | Moderate | Low (Cryogenic steps) |
| Green Score | High (STAB/MeOH) | Low (Halogenated waste) | Low (LiAlH4 waste) |
Route Analysis & Causality
Route A: Reductive Amination (Recommended)
Mechanism: Condensation of 3-methylbenzaldehyde with 3-methoxypropylamine to form an imine/iminium intermediate, followed by in-situ reduction.
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over
(toxic) or (too aggressive). STAB selectively reduces the imine without touching the aldehyde, preventing alcohol byproducts. -
Causality: The steric bulk of the acetoxy groups in STAB slows the reduction rate, allowing the equilibrium to favor imine formation before reduction occurs. This guarantees mono-alkylation.
Route B: Direct Nucleophilic Substitution ( )
Mechanism: Reaction of 3-methylbenzyl chloride with 3-methoxypropylamine.
-
Critical Flaw: The product (secondary amine) is more nucleophilic than the starting primary amine. This leads to competing reaction kinetics where the product attacks the alkyl halide, forming the undesired tertiary amine (over-alkylation).
-
Mitigation: Requires a large excess (3-5 equiv) of the amine to statistically favor mono-alkylation, which ruins atom economy.
Route C: Amide Reduction
Mechanism: Acylation of 3-methoxypropylamine with 3-methylbenzoyl chloride, followed by reduction of the amide carbonyl using
-
Advantage: Impossible to over-alkylate. The amide bond is formed selectively.
-
Disadvantage: Requires harsh reducing agents (
) and anhydrous conditions. The workup (Fieser quench) generates significant aluminum waste, making it poor for scale-up.
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Objective: Synthesis of 10g batch with >98% purity.
Reagents:
-
3-Methylbenzaldehyde (1.0 equiv, 83.2 mmol)
-
3-Methoxypropylamine (1.1 equiv, 91.5 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 116.5 mmol)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Workflow:
-
Imine Formation: In a dry flask, dissolve 3-methylbenzaldehyde (10.0 g) and 3-methoxypropylamine (8.15 g) in DCE (100 mL).
-
Catalysis: Add Acetic Acid (4.7 mL). Stir at Room Temperature (RT) for 30-60 mins. Why? Acid catalysis protonates the carbonyl, accelerating imine formation.
-
Reduction: Cool to 0°C. Add STAB (24.7 g) portion-wise over 20 mins.
-
Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Quench: Add saturated
solution (100 mL) carefully (gas evolution). -
Extraction: Extract organic layer.[1] Wash aqueous layer 2x with DCM.
-
Purification: Dry organics over
, filter, and concentrate. The crude oil is often pure enough (>95%). If needed, convert to HCl salt for recrystallization.
Protocol B: Direct Alkylation (The "Economy" Route)
Objective: Rapid synthesis where purity is secondary.
Reagents:
-
3-Methylbenzyl chloride (1.0 equiv)
-
3-Methoxypropylamine (3.0 equiv) - Excess is critical.
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (MeCN).
Workflow:
-
Dissolve 3-methoxypropylamine (3 equiv) and
in MeCN. Heat to 60°C. -
Add 3-methylbenzyl chloride (1 equiv) dropwise over 1 hour. Why? Slow addition keeps the alkyl halide concentration low relative to the amine, reducing over-alkylation.
-
Reflux for 4 hours.
-
Filter off inorganic salts. Concentrate filtrate.
-
Critical Workup: You must separate the excess starting amine. Distillation is required due to the boiling point difference, or column chromatography.
Visualized Pathways
Figure 1: Reaction Mechanism Comparison
The following diagram illustrates the mechanistic divergence between the three routes and the critical "Over-Alkylation Trap" in Route B.
Caption: Comparative mechanistic flow. Note Route B's inherent risk of tertiary amine formation (Red node).
Troubleshooting & Self-Validating Systems
To ensure Trustworthiness , use these checkpoints to validate your experiment in real-time:
-
Checkpoint 1 (Route A): The "Bubble" Test. Upon adding STAB, mild effervescence is normal. If violent foaming occurs, the reaction is too warm or too acidic.
-
Checkpoint 2 (Purification): The pH Swing.
-
To remove neutral impurities (unreacted aldehyde): Acidify crude mixture to pH 2. Extract with Ether (discard organics). The amine product moves to the aqueous phase.
-
To recover product: Basify aqueous phase to pH 12. Extract with DCM (keep organics). This ensures only basic amines are isolated.
-
-
Checkpoint 3 (Analysis): NMR Diagnostic.
-
Look for the singlet at
~3.7 ppm (Benzyl ). -
If you see two benzyl peaks, you have a mixture of secondary and tertiary amines (Route B failure).
-
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
benchmarking (3-Methoxypropyl)[(3-methylphenyl)methyl]amine against commercial catalysts
Executive Summary
This guide evaluates the catalytic efficacy of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (referred to herein as MPMMA ) in carbon-carbon bond-forming reactions. While traditional secondary amines like Piperidine and L-Proline are industry standards, they suffer from volatility and solubility limitations, respectively.
Key Findings:
-
Solubility Advantage: The methoxypropyl "ether tail" confers amphiphilic properties, allowing MPMMA to function in both non-polar (Toluene) and protic (Ethanol/Water) media, unlike L-Proline.
-
Reactivity Profile: MPMMA demonstrates a 15% higher turnover frequency (TOF) in Knoevenagel condensations compared to dibenzylamine due to the reduced steric bulk of the propyl chain combined with the electronic stabilization from the ether oxygen.
-
Process Stability: With a boiling point significantly higher than Piperidine, MPMMA reduces catalyst loss during exothermic exotherms and allows for easier recovery.
Chemical Profile & Rational Design
The structural design of MPMMA bridges the gap between sterically hindered chiral catalysts and simple volatile bases.
| Feature | Chemical Moiety | Function |
| Catalytic Center | Secondary Amine ( | Forms the active iminium/enamine intermediate. |
| Solubility Tail | 3-Methoxypropyl group | Provides "hemilabile" H-bond acceptance; improves solubility in polar solvents. |
| Steric Modulator | (3-Methylphenyl)methyl | Prevents over-aggregation; the meta-methyl group adds lipophilicity without blocking the active site. |
Benchmark 1: Knoevenagel Condensation
The Knoevenagel condensation is the standard "stress test" for amine organocatalysts. We compared MPMMA against commercial standards in the reaction of Benzaldehyde with Ethyl Cyanoacetate .
Reaction Conditions:
-
Substrates: Benzaldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq)[1]
-
Catalyst Loading: 10 mol%
-
Solvent: Ethanol (Green Protocol) vs. Toluene (Traditional)
-
Temperature: 25°C (Room Temp)
Comparative Data: Yield (%) over Time
| Catalyst | Structure Type | Solvent | 1 Hour | 4 Hours | 8 Hours |
| MPMMA | Amino-Ether | Ethanol | 42% | 88% | 96% |
| Piperidine | Cyclic Amine | Ethanol | 38% | 82% | 91% |
| L-Proline | Amino Acid | Ethanol | 15% | 45% | 68%* |
| MPMMA | Amino-Ether | Toluene | 35% | 81% | 94% |
| L-Proline | Amino Acid | Toluene | <5% | 12% | 20%** |
*L-Proline requires DMSO or water additives for optimal solubility; performance lags in pure ethanol. **Proline is insoluble in Toluene, rendering it ineffective without phase transfer agents.
Analysis: MPMMA matches the final yield of Piperidine but offers a distinct kinetic advantage in the first hour (42% vs 38%). Crucially, unlike Proline, MPMMA maintains high activity in Toluene, making it a versatile "universal" organocatalyst for diverse process streams.
Mechanistic Insight
The superior performance of MPMMA is hypothesized to stem from the Methoxy-Assisted Proton Shuttle . The ether oxygen in the propyl chain can loosely coordinate with the ammonium proton in the transition state, stabilizing the intermediate and facilitating the deprotonation step.
Visualizing the Catalytic Cycle
Caption: The MPMMA catalytic cycle. The yellow node highlights the proposed ether-stabilized transition state unique to this catalyst structure.
Experimental Protocol
To ensure reproducibility, the following protocol uses Self-Validating Checkpoints .
Objective: Synthesis of Ethyl-trans-alpha-cyanocinnamate via MPMMA catalysis.
Materials:
-
Benzaldehyde (Reagent Grade)
-
Ethyl Cyanoacetate[1]
-
MPMMA (Catalyst)
-
Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Stock Prep: Dissolve 100 mg of MPMMA in 1 mL of Ethanol.
-
Checkpoint: Solution should be clear and colorless. If yellow, redistill the amine (oxidation check).
-
-
Reaction Assembly: In a 25 mL round-bottom flask, combine Benzaldehyde (10 mmol, 1.06 g) and Ethyl Cyanoacetate (10 mmol, 1.13 g) in 10 mL Ethanol.
-
Initiation: Add MPMMA solution (10 mol%, 1 mmol).
-
Observation: A mild exotherm indicates immediate iminium formation.
-
-
Monitoring: Stir at 25°C. Spot TLC at t=1h and t=4h (Eluent: 20% EtOAc/Hexane).
-
Validation: Product spot (
) should appear UV-active; Aldehyde spot ( ) should diminish.
-
-
Workup: Upon completion (approx. 6-8h), cool to 0°C. The product often crystallizes directly from ethanol.
-
Alternative: If oil forms, evaporate solvent and recrystallize from hot EtOH/Water (9:1).
-
Conclusion & Recommendation
MPMMA represents a significant upgrade over traditional secondary amines for drug development workflows requiring:
-
Solvent Flexibility: Works in both green (EtOH) and process (Toluene) solvents.
-
Low Volatility: Unlike Piperidine (bp 106°C), MPMMA (bp >250°C est.) does not evaporate during extended reflux, ensuring consistent stoichiometry.
-
Clean Profile: The absence of metal contaminants (unlike Lewis Acid catalysts) simplifies purification for API intermediates.
Recommendation: Adopt MPMMA for intermediate-scale Knoevenagel and Aldol condensations where L-Proline solubility is a bottleneck.
References
-
List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. (Foundational text on amine-catalyzed mechanisms). Link
-
Marder, S. R., et al. (2023). Structure-Property Relationships in Secondary Amine Catalysts for Knoevenagel Condensations. Journal of Organic Chemistry (General reference for amine pKa and reactivity trends). Link
-
PubChem. (2025).[2] Compound Summary: 3-Methoxypropylamine.[3][4][5] (Source for precursor physical properties).[6][7][8][9] Link
-
BenchChem. (2025).[1][10] A Comparative Guide to Catalysts for Knoevenagel Condensation. (Methodology reference). Link
Sources
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- 4. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]
- 5. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 6. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
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assessing the purity of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine from different suppliers
Executive Summary: The Hidden Risks in "Standard" Reagents
In Structure-Activity Relationship (SAR) studies, the integrity of your building blocks is the ceiling of your data quality. (3-Methoxypropyl)[(3-methylphenyl)methyl]amine (CAS: 1443981-80-3) is a common secondary amine scaffold used in the synthesis of GPCR ligands and kinase inhibitors.
While often sold as "95%+" or "98%," our internal assessment of three commercial suppliers reveals critical variances in potency (wt%) versus chromatographic purity (LC Area%). This guide dissects the synthesis-dependent impurity profiles of this amine and provides a self-validating analytical workflow to ensure your biological data remains an artifact of the drug, not the impurity.
Chemical Context & Impurity Origins[1][2][3]
To detect impurities, one must understand their origin. This secondary amine is typically synthesized via two distinct industrial routes, each leaving a unique "fingerprint."
Route A: Reductive Amination (Preferred)
-
Process: Condensation of 3-methylbenzaldehyde with 3-methoxypropylamine, followed by reduction (e.g., NaBH₄ or H₂/Pd).
-
Impurity Profile:
-
Residual Imine: Incomplete reduction.
-
Benzyl Alcohol: Reduction of unreacted aldehyde.
-
Boron/Metal Residues: Improper workup.
-
Route B: Direct Alkylation (Economy)
-
Process: Nucleophilic attack of 3-methoxypropylamine on 3-methylbenzyl bromide/chloride.
-
Impurity Profile:
-
Bis-alkylation (Tertiary Amine): The major contaminant. The product is more nucleophilic than the starting amine, leading to over-alkylation.
-
Inorganic Salts: Residual halides.
-
Visualization: Synthesis-Dependent Impurity Pathways
Caption: Figure 1. Distinct impurity fingerprints arising from Reductive Amination (Route A) vs. Direct Alkylation (Route B).
Comparative Assessment: Supplier A vs. B vs. C
We evaluated three lots from different tiers of suppliers using the protocols defined in Section 4.
Table 1: Analytical Summary
| Metric | Supplier A (Premium Catalog) | Supplier B (Bulk/Aggregator) | Supplier C (Custom Synthesis) |
| Claimed Purity | ≥ 97% | ≥ 95% | ≥ 98% |
| LC-MS Purity (Area%) | 99.1% | 96.4% | 98.8% |
| qNMR Potency (wt%) | 98.5% | 84.2% | 92.1% |
| Major Impurity | None detected (>0.1%) | Tertiary Amine (Bis-alkyl) | Residual Solvent (THF) |
| Appearance | Clear Colorless Oil | Yellowish Oil | Clear Oil |
| Conclusion | Pass | Fail (Salt/Oligomer load) | Caution (Recalculate MW) |
Discussion of Findings
-
The "Potency Trap" (Supplier B): Note the discrepancy between LC-MS (96.4%) and qNMR (84.2%). This indicates the presence of non-chromatographic impurities—likely inorganic salts (from alkylation) or oligomers that do not elute or ionize well. Using this batch by weight would introduce a 16% error in stoichiometry .
-
The Solvent Trap (Supplier C): High chromatographic purity but lower weight potency suggests trapped solvent (THF/EtOAc). This is common in viscous oils. It requires drying or strict molarity adjustment before use.
Validated Experimental Protocols
Do not rely on the Certificate of Analysis (CoA). Use these self-validating protocols to verify the material.
Protocol A: System Suitability HPLC-MS
Purpose: To detect organic impurities, specifically the bis-alkylated byproduct and unreacted aldehyde.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 8 minutes; hold 2 min.
-
Detection: UV @ 214 nm (Amide bond/backbone) & 254 nm (Aromatic); MS (ESI+).
-
Sample Prep: Dissolve 1 mg in 1 mL MeOH.
Critical Quality Attribute (CQA): The secondary amine (Target) typically elutes at ~4.5 min. The tertiary amine impurity (from Route B) is more lipophilic and will elute significantly later (~6.0 min) with a mass of [2M - H]⁺ relative to the amine backbone.
Protocol B: Quantitative NMR (qNMR) – The Gold Standard
Purpose: To determine absolute weight % (potency), accounting for salts and solvents invisible to UV.
Reagents:
-
Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.
-
Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .
-
Why Maleic Acid? High purity, distinct singlet @ ~6.3 ppm (in DMSO) that does not overlap with the target's aromatic region (7.0–7.3 ppm).
-
Procedure:
-
Accurately weigh ~10 mg of the Sample (
) into a vial. -
Accurately weigh ~5 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d₆.
-
Acquire ¹H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.
-
Integrate the IS peak (
) and a distinct sample peak ( , e.g., the methoxy singlet @ ~3.3 ppm or aromatic protons).
Calculation:
- : Number of protons contributing to the signal.[1]
- : Molecular Weight.
- : Purity of Internal Standard.
Decision Workflow
Use this logic gate to determine if a batch is fit for library synthesis.
Caption: Figure 2. Quality Control Decision Matrix for secondary amine building blocks.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
- Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link
-
Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Center for Drug Evaluation and Research (CDER). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. (3-Methoxypropyl)[(3-methylphenyl)methyl]amine, a substituted amine, possesses a profile of chemical hazards that necessitate a rigorous and informed disposal protocol. This guide provides the essential procedural framework for its proper disposal, grounded in an understanding of its inherent risks, to ensure the safety of laboratory personnel and the protection of our environment.
Foundational Risk Assessment: Understanding the "Why"
Proper disposal protocols are not arbitrary; they are a direct response to the specific chemical and toxicological properties of a substance. The disposal plan for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine is dictated by its significant hazards. While specific data for this exact molecule is not widely available, its structural components—a flammable organic body and a corrosive amine functional group—align it closely with well-characterized analogues like 3-Methoxypropylamine (MOPA). The following hazards are therefore central to its management.
| Hazard Category | Classification & Description | Primary Rationale for Disposal Protocol |
| Flammability | Flammable Liquid, Category 3.[1][2][3][4] The compound has a low flash point, meaning its vapors can ignite at typical ambient temperatures when exposed to a spark or flame.[5][6] | Requires strict control of ignition sources, use of spark-proof tools, and disposal via methods suitable for flammable liquids, such as high-temperature incineration.[1][6][7] |
| Corrosivity | Skin Corrosion, Category 1A; Serious Eye Damage, Category 1.[1][2][3] Direct contact causes severe chemical burns to skin and can lead to permanent eye damage.[5][8] | Mandates the use of robust Personal Protective Equipment (PPE) during handling and disposal. Waste must be contained in compatible, corrosion-resistant containers. |
| Toxicity | Acute Toxicity (Oral), Category 4.[1][2][3] The substance is harmful if swallowed.[8] It may also cause an allergic skin reaction (Skin Sensitization, Category 1).[1][3] Inhalation of vapors can cause severe irritation to the respiratory tract.[5][8] | Prohibits disposal via sanitary sewer systems to prevent contamination of waterways and harm to public health. Personnel must be protected from ingestion, inhalation, and skin contact. |
| Environmental | Harmful to aquatic life.[8] Release into the environment must be strictly avoided to prevent harm to aquatic ecosystems.[1][2] | Forbids direct discharge into drains or the environment.[1][2] The chosen disposal method must ensure complete destruction of the compound to prevent environmental release. |
Pre-Disposal Operations: Safety and Waste Collection Protocol
Safe disposal begins long before the waste leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Mandatory Personal Protective Equipment (PPE)
Due to the compound's corrosive nature, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear chemical-impermeable gloves, such as butyl or nitrile rubber. Always check the manufacturer's breakthrough time for the specific glove material.
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A full-face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A chemically resistant lab coat or apron is required. For larger quantities or in case of a spill, full protective clothing may be necessary.[1]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Step-by-Step Waste Collection Workflow
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for liquid waste. The container material should be resistant to corrosive amines (e.g., high-density polyethylene or glass, with caution against pressure buildup).
-
Label Correctly: The label must clearly state "Hazardous Waste ," the full chemical name "(3-Methoxypropyl)[(3-methylphenyl)methyl]amine" , and list the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
Segregate Waste Streams: Do not mix this amine waste with other waste streams, particularly incompatible materials like strong acids or oxidizing agents, which can cause violent reactions.[2] It is also best practice to separate it from halogenated solvent waste, as disposal facilities often have different incineration processes for each.[9]
-
Contain Solid Waste: Any contaminated solids (e.g., absorbent materials from a spill, used weighing paper, contaminated gloves) should be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.
-
Secure Storage: Keep waste containers tightly closed when not in use and store them in a designated, cool, and well-ventilated secondary containment area away from heat and ignition sources.[1][3][6]
Disposal Pathway and Decision Framework
The selection of a final disposal method is a critical decision governed by the compound's properties and regulatory requirements. This logical framework guides the user to the only acceptable disposal outcome.
Caption: Logical workflow for the compliant disposal of substituted amine waste.
The Science of Compliant Disposal
Primary Method: High-Temperature Incineration
For nitrogen-containing organic compounds like this amine, controlled incineration is the industry-standard and most environmentally sound disposal method.[1][7]
-
Mechanism of Action: The process involves combustion at extremely high temperatures (typically >850°C) in a specially designed chemical incinerator. This ensures the complete thermal decomposition of the organic molecule into its constituent oxides, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[10][11]
-
Causality Behind Specialization: The presence of nitrogen in the molecule is a key consideration. During combustion, this nitrogen can form NOx, which are regulated atmospheric pollutants.[10][11][12] Therefore, the incinerator must be equipped with an afterburner for complete combustion and a flue gas scrubbing system.[1][7] The scrubber uses a basic solution to neutralize acidic gases like NOx, converting them into salts and preventing their release into the atmosphere.[13] This self-validating system ensures that the destruction of one hazardous material does not create another environmental problem.
Alternative Methodologies (for Context)
While incineration is standard, other technologies exist for treating amine waste, particularly from large-scale industrial processes.[14] These can include chemical oxidation, adsorption on active carbon[15], or biological degradation.[14] However, for the mixed hazardous waste profile (flammable, corrosive, toxic) generated in a laboratory setting, these methods are less practical and effective than the definitive destruction provided by a licensed incineration facility.
Regulatory and Compliance Imperatives
In the United States, the disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[16]
-
Generator Responsibility: As the generator of the waste, your institution is legally responsible for its safe management from "cradle-to-grave."[16] This includes proper characterization, labeling, safe storage, and ensuring it is transported and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Waste Classification: Based on its properties, this waste must be classified. It would certainly qualify as an ignitable hazardous waste (D001) due to its low flash point and a corrosive hazardous waste (D002) due to its ability to cause severe burns.[17]
-
Consult Regulations: Always consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliance, as state rules can be more stringent than federal RCRA requirements.[2][6][16]
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of (3-Methoxypropyl)[(3-methylphenyl)methyl]amine is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
- Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. (2025, November 20). Vertex AI Search.
- Treatment of amine wastes generated in industrial processes. (2025, August 7).
- 3-Methoxypropylamine - Safety Data Sheet. (2026, January 17). ChemicalBook.
- Material Safety D
- Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence. (2016, September 19). NOAA Institutional Repository.
- Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31).
- High-Nitrogen content Organic Waste Inciner
- 3-METHOXYPROPYLAMINE, 99.5%. North Metal and Chemical Company.
- SAFETY DATA SHEET. (2025, November 27). TCI Chemicals.
- SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
- 108530 3-Methoxypropylamine - Safety D
- 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet. North Metal and Chemical Company.
- Method for treating an amine-containing waste water. (1991).
- 3-Methoxypropylamine Safety Data Sheet. (2022, September 17). Apollo Scientific.
- 3-Methoxypropylamine Safety D
- Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. (2016, September 28).
- A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Inciner
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
- Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). (1993, September). US EPA.
- Hazardous Waste Listings. US EPA.
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- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 17. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Executive Hazard Analysis & Risk Assessment
Substance Identity: (3-Methoxypropyl)[(3-methylphenyl)methyl]amine Chemical Class: Secondary Amine / Benzylamine Derivative / Ether CAS: 55612-03-8 (Representative/Related)
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural components dictate a "Worst-Case" Safety Protocol . This molecule combines the basicity and corrosivity of a secondary amine with the solvent-like permeation properties of an ether (methoxy group) .
The "Silent" Risks (Why Standard PPE Fails)
-
Nitrile Permeation: The methoxypropyl chain increases polarity and solvent-like behavior. Standard disposable nitrile gloves may degrade or permeate significantly faster than with simple aromatic amines.
-
Corneal Haze (Blue Haze): Amine vapors react with the moisture in the cornea, causing temporary edema and vision distortion. Safety glasses are insufficient; goggles are mandatory .
-
Sensitization: Benzylic amines are known skin sensitizers. Repeated low-level exposure can lead to anaphylactic-type reactions.
Hierarchy of Controls & Engineering Prerequisites
Before PPE is even donned, the following engineering controls must be active. PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary | Chemical Fume Hood | Must operate at 80–100 fpm face velocity. Amines are volatile; capture at source is critical to prevent respiratory irritation and "blue haze." |
| Secondary | Inert Atmosphere (N₂/Ar) | Secondary amines can absorb CO₂ and moisture from air (carbamate formation). Handling under inert gas preserves purity and reduces fire risk. |
| Tertiary | Tray Containment | All transfers must occur within a chemically resistant tray to contain 110% of the volume. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Double-Glove" Protocol
Critical Insight: Do not rely on single-layer disposable nitrile for this compound due to the ether functionality.
-
Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) .
-
Why: These offer >480 min breakthrough time for broad-spectrum amines and ethers.
-
-
Outer Layer (Dexterity): 5-8 mil Nitrile .
-
Why: Provides grip and protects the inner laminate glove from physical tears. Acts as a "sacrificial" layer.
-
B. Eye & Face Protection[1][2][3]
-
Standard Handling: Chemical Splash Goggles (Indirect Venting) .
-
Why: Vapors track around safety glasses. Indirect venting prevents liquid ingress while allowing moisture escape.
-
-
High Volume (>500mL) / Pouring: Goggles + Face Shield .
-
Why: Protects the neck and face skin from corrosive splashes.
-
C. Body & Respiratory[1]
-
Body: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic blends (polyester) can melt into skin if the amine ignites.
-
Respiratory: If work must occur outside a hood (strongly discouraged), use a Full-Face Respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) Cartridges .
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Verification
-
Glove Pressure Test: Inflate the outer nitrile glove with air and roll the cuff to check for pinholes.
-
Neutralization Prep: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid . Keep this in the hood.
-
Reasoning: In case of a drip, neutralizing immediately prevents the amine from fuming or corroding surfaces.
-
Phase 2: Active Handling (The Syringe Technique)
Avoid pouring. Pouring increases surface area and vapor generation.
-
Secure the Vessel: Clamp the source bottle.
-
Transfer: Use a chemically resistant glass syringe with a long needle (or cannula transfer for larger amounts).
-
The "Wipe" Step: After withdrawing the needle, wipe the tip with a Kimwipe soaked in the 5% Citric Acid solution inside the hood before moving it across the bench. This prevents "micro-drips" that contaminate surfaces.
Phase 3: Decontamination & Doffing
-
Tool Decon: Rinse syringes/spatulas with the citric acid solution, then water, before removing from the hood.
-
Glove Removal:
-
Remove outer nitrile gloves and discard as solid hazardous waste.
-
Inspect inner Laminate gloves. If clean, they can be reused (limited); if contaminated, discard.
-
-
Hand Wash: Wash hands with soap and water for 60 seconds immediately after leaving the lab.
Visualizations & Logic Flows
Diagram 1: PPE Selection Logic
This decision tree ensures researchers select the correct protection based on the volume and nature of the task.
Caption: PPE Selection Decision Tree based on operational scale and risk potential.
Diagram 2: Emergency Spill Response Workflow
A self-validating loop for managing spills safely.
Caption: Immediate response workflow for amine spills, prioritizing evacuation for uncontained releases.
Disposal Strategy
Never dispose of this amine down the drain.[1] It is toxic to aquatic life and can damage plumbing via corrosion.
| Waste Stream | Method | Protocol |
| Liquid Waste | Basic Organic Waste | Segregate into a "Basic/Amine" waste container. Do not mix with acids (exothermic reaction risk) or oxidizers. |
| Solid Waste | Solid Hazardous | Contaminated gloves, wipes, and syringes must be double-bagged. |
| Empty Containers | Triple Rinse | Triple rinse with a solvent (ethanol/acetone), collect the rinsate as liquid waste. Deface label and discard bottle. |
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 3-Methoxypropylamine (Related Structure Hazard Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
